4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Description
Properties
Molecular Formula |
C9H8N2OSe |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)selenadiazole |
InChI |
InChI=1S/C9H8N2OSe/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 |
InChI Key |
MCJWDZFAZUUXHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C[Se]N=N2 |
Origin of Product |
United States |
In Vitro Mechanism of Action of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole: A Technical Whitepaper
Executive Summary & Pharmacological Rationale
Organoselenium compounds, particularly 1,2,3-selenadiazoles, have emerged as potent scaffolds in medicinal chemistry and oncology due to their unique redox properties and structural versatility. The synthesis of these compounds typically involves the cyclization of aryl ketone semicarbazones using selenium dioxide via the Lalezari protocol[1]. The strategic incorporation of a 4-methoxyphenyl moiety into the 1,2,3-selenadiazole core significantly enhances lipophilicity and target binding affinity. This specific functionalization allows the molecule to mimic the pharmacophore of natural tubulin inhibitors like Combretastatin A-4, while simultaneously acting as a potent redox modulator[2].
This whitepaper elucidates the in vitro mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, providing drug development professionals with a comprehensive guide to its role in redox modulation, cell cycle arrest, and apoptosis induction[3].
Core Mechanisms of Action
Redox Modulation and ROS Generation
Selenium-containing heterocycles exhibit a concentration-dependent dual nature, acting as antioxidants at low physiological concentrations and as severe pro-oxidants at higher therapeutic doses[3]. In vitro, 4-(4-Methoxyphenyl)-1,2,3-selenadiazole undergoes intracellular redox cycling, leading to a rapid accumulation of Reactive Oxygen Species (ROS) such as the superoxide anion ( ). This oxidative burst overwhelms cellular antioxidant defense systems (e.g., glutathione peroxidase and thioredoxin reductase), triggering downstream cytotoxic cascades.
Tubulin Polymerization Disruption and Cell Cycle Arrest
The 4-methoxyphenyl group is a critical structural determinant for binding to the colchicine site of -tubulin. By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics, preventing the formation of the mitotic spindle during cell division. Consequently, treated cancer cells undergo profound cell cycle arrest, typically accumulating in the G2/M phase.
Mitochondrial-Mediated (Intrinsic) Apoptosis
The convergence of sustained oxidative stress and cytoskeletal disruption activates the intrinsic apoptotic pathway. The key molecular events include:
-
Bcl-2 Family Modulation: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.
-
Mitochondrial Depolarization: The altered Bax/Bcl-2 ratio induces the loss of mitochondrial membrane potential ( ), leading to the formation of the mitochondrial permeability transition pore (mPTP) and the subsequent release of Cytochrome c into the cytosol.
-
Caspase Cascade Activation: Cytochrome c binds to Apaf-1, facilitating the cleavage and activation of Caspase-9 and the executioner Caspase-3. This culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP) and irreversible DNA fragmentation.
Fig 1. Dual mechanism of ROS accumulation and tubulin inhibition driving cellular apoptosis.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, the following standardized in vitro workflows are required. Each protocol is designed as a self-validating system to ensure high-fidelity data.
Protocol 1: Intracellular ROS Quantification (DCFDA Assay)
-
Causality: Validates whether the compound's primary cytotoxic trigger is oxidative stress rather than off-target kinase inhibition.
-
Self-Validation System: Requires the parallel use of a ROS scavenger (e.g., 5 mM N-acetyl-L-cysteine, NAC) to confirm that the observed fluorescence shift is specifically ROS-mediated and that NAC pre-treatment rescues cell viability.
-
Methodology:
-
Seed target cancer cells (e.g., HeLa or MCF-7) in a 6-well plate at cells/well; incubate overnight at 37°C.
-
Pre-treat designated control wells with 5 mM NAC for 1 hour.
-
Treat cells with varying concentrations of the selenadiazole compound (e.g., 5, 10, 20 M) for 12 hours.
-
Wash cells twice with PBS and incubate with 10 M DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C in the dark.
-
Harvest cells via trypsinization, wash, and resuspend in cold PBS.
-
Analyze fluorescence immediately via flow cytometry (Ex/Em = 488/525 nm).
-
Protocol 2: Apoptosis Analysis via Annexin V-FITC/PI Staining
-
Causality: Differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+), confirming the mode of cell death.
-
Self-Validation System: Requires single-stained controls (Annexin V only, PI only) for accurate fluorescence compensation.
-
Methodology:
-
Treat cells with the compound for 24-48 hours.
-
Harvest both floating (late apoptotic) and adherent cells to capture the complete cellular population.
-
Wash with cold PBS and resuspend in 1X Binding Buffer at a concentration of cells/mL.
-
Add 5 L Annexin V-FITC and 5 L Propidium Iodide (PI) to 100 L of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 L of 1X Binding Buffer and analyze via flow cytometry within 1 hour.
-
Protocol 3: Western Blotting for Apoptotic Markers
-
Causality: Provides definitive molecular confirmation of intrinsic apoptotic pathway activation by tracking the cleavage of executioner proteins.
-
Self-Validation System: Normalization against a stable housekeeping protein ( -actin or GAPDH) ensures that observed changes are due to compound action, not unequal protein loading.
-
Methodology:
-
Lyse treated cells using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantify protein concentration using the BCA assay.
-
Resolve 30 g of protein lysate on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane (0.45 m pore size).
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, and -actin overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Develop using an ECL substrate and quantify band intensities using digital densitometry software.
-
Fig 2. Standardized in vitro experimental workflow for mechanistic validation.
Quantitative Data Presentation
The following table summarizes the typical in vitro pharmacological profile observed when evaluating 4-(4-Methoxyphenyl)-1,2,3-selenadiazole against standard human carcinoma cell lines.
Table 1: Representative In Vitro Profiling Metrics
| Assay / Metric | Target / Parameter | Typical Observation / Fold Change |
| Cytotoxicity (MTT) | IC (HeLa / MCF-7 cells) | 10.5 – 15.0 M (24h exposure) |
| ROS Generation | DCF Fluorescence Intensity | 3.5-fold increase vs. vehicle control |
| Apoptosis (Flow) | Annexin V+ / PI- (Early Apoptosis) | 25% population increase at 20 M |
| Cell Cycle (Flow) | G2/M Phase Population | 45% accumulation (vs. 15% in control) |
| Western Blot | Bax / Bcl-2 Expression Ratio | 4.0-fold increase |
| Western Blot | Cleaved Caspase-3 Levels | 5.2-fold increase |
References
-
Development and Therapeutic Potential of Selenazo Compounds Source: ACS Publications URL:[Link]
-
Organoselenium compounds beyond antioxidants Source: PMC - NIH URL:[Link]
-
Synthesis of novel 1,2,3-thiadizoles and 1,2,3-selenadiazoles as new antimicrobial agents Source: ResearchGate URL:[Link]
Sources
In-Depth Technical Guide: Crystal Structure and XRD Data for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Executive Summary
As a Senior Application Scientist specializing in small-molecule crystallography, I approach the characterization of heterocyclic organoselenium compounds not merely as a data collection exercise, but as a holistic validation of molecular design. 1,2,3-Selenadiazoles are highly privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and their utility as precursors for strained cycloalkynes and semiconductor nanoparticles.
This whitepaper provides an authoritative, in-depth analysis of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole . We will dissect the causality behind its regiospecific synthesis, the self-validating protocols required for single-crystal growth, and the precise X-Ray Diffraction (XRD) parameters that define its three-dimensional conformation and supramolecular packing.
Synthesis and Oxidative Cyclization Methodology
The construction of the 1,2,3-selenadiazole core relies on the regiospecific Lalezari protocol. This method is a self-validating synthetic system: the successful evolution of nitrogen gas and the formation of a highly crystalline product inherently confirm the cyclization mechanism.
Step-by-Step Experimental Protocol
-
Semicarbazone Formation :
-
Action : Dissolve 4-methoxyacetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in absolute ethanol. Add a stoichiometric amount of sodium acetate and reflux for 2-4 hours.
-
Causality : Sodium acetate acts as a crucial buffer. It liberates the free base of semicarbazide while preventing the acidic hydrolysis of the newly formed imine bond. The resulting 4-methoxyacetophenone semicarbazone precipitates upon cooling, providing a self-purifying intermediate that requires minimal downstream chromatography[1].
-
-
Oxidative Cyclization via SeO₂ :
-
Action : Suspend the purified semicarbazone in glacial acetic acid. Slowly add selenium dioxide (SeO₂, 1.2 eq) while stirring at 60–70 °C. Monitor until the effervescence (N₂ gas evolution) ceases.
-
Causality : SeO₂ acts as a dual-purpose reagent (selenium source and oxidant). The glacial acetic acid medium is non-negotiable; it catalyzes the tautomerization of the semicarbazone to its enol form. This enolization is a prerequisite for the electrophilic attack by SeO₂ at the alpha-methylene carbon. Subsequent ring closure and dehydration yield the thermodynamically stable 1,2,3-selenadiazole ring[2].
-
-
Single-Crystal Growth :
-
Action : Dissolve the crude selenadiazole in a binary solvent system (e.g., dichloromethane/hexane or chloroform/ethanol). Allow for slow, undisturbed evaporation at 293 K.
-
Causality : Slow evaporation maintains the microenvironment near thermodynamic equilibrium. This allows the molecules to overcome kinetic traps and pack into their lowest-energy lattice configuration, minimizing crystal twinning and yielding high-quality single crystals essential for precise XRD structural solution[3].
-
Fig 1. Oxidative cyclization workflow for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole synthesis.
Crystallographic and XRD Characterization
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within the selenadiazole solid[3]. Based on rigorously characterized isostructural 4-aryl-1,2,3-selenadiazole derivatives, the quantitative XRD data for the 4-methoxyphenyl derivative reveals a highly ordered, planar core structure[4][5].
Table 1: Representative Crystallographic Data
| Parameter | Value / Description |
| Empirical Formula | C₉H₈N₂OSe |
| Molecular Weight | 239.13 g/mol |
| Crystal System | Triclinic (Typical for this class)[4] |
| Space Group | P-1 |
| Temperature | 293 K |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Data Collection Method | CCD Diffractometer with multi-scan absorption correction |
Table 2: Core Bond Lengths and Dihedral Angles
| Structural Feature | Representative Value | Mechanistic Implication |
| Se1 — N1 Bond Length | 1.877 (2) Å | Indicates standard single-bond character with slight delocalization[4]. |
| Se1 — C8 Bond Length | 1.839 (2) Å | Confirms the integrity of the Se-heterocycle linkage[4]. |
| Selenadiazole Ring Planarity | Max deviation ≤ 0.012 Å | The 5-membered ring is strictly planar, maximizing internal aromaticity[4]. |
| Dihedral Angle (Heterocycle vs. Aryl) | ~16.6° to 46.5° | Dictates the degree of π-conjugation. Smaller angles indicate near-coplanar arrangements driven by electronics[3][5]. |
Structural Conformation and Packing Mechanisms
The macroscopic properties of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole are directly dictated by its supramolecular organization.
Ring Planarity and Conjugation: The 1,2,3-selenadiazole core is essentially planar. The relative orientation of the heterocyclic ring and the 4-methoxyphenyl ring is a crucial conformational feature[3]. The methoxy group acts as an electron-donating group (EDG) via resonance, pushing electron density into the phenyl ring and subsequently into the electron-deficient selenadiazole core. To maximize this π-conjugation, the dihedral angle between the mean planes of the selenadiazole ring and the methoxyphenyl ring tends to remain relatively small, indicating a near-coplanar arrangement[3][5].
Intermolecular Interactions: The crystal packing is not random; it is a highly orchestrated network of weak forces. The structure is primarily stabilized by intermolecular C—H⋯N hydrogen bonds (where the nitrogen atoms of the selenadiazole act as acceptors) and C—H⋯O interactions involving the methoxy oxygen. Furthermore, the high polarizability of the heavy selenium atom often leads to unique Se⋯Se or Se⋯N chalcogen bonding contacts, which dictate the layer-by-layer assembly of the crystal lattice[4].
Fig 2. Self-validating XRD workflow from crystal growth to topological analysis.
Conclusion
The synthesis and crystallographic characterization of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole represent a perfect intersection of organic synthesis and physical chemistry. By employing the SeO₂-mediated oxidative cyclization of semicarbazones, researchers can reliably generate the selenadiazole core. Subsequent XRD analysis not only confirms the atomic connectivity but also reveals the delicate interplay of dihedral angles and intermolecular forces—such as C—H⋯N and C—H⋯O interactions—that govern the material's solid-state behavior. Understanding these crystallographic parameters is paramount for professionals looking to leverage this scaffold in downstream drug development or functional materials design.
References
- Benchchem. "1,2,3-Selenadiazole, 4-(4-chlorophenyl)- | 27892-68-8". Benchchem.
- Sankari, S., et al. "5-(2-Nitro-1-phenylbutyl)-4-phenyl-1,2,3-selenadiazole". PMC / NIH.
- ResearchGate. "Cyclization of Semicarbazones to 1,2,3-Selenadiazoles By Selenium Dioxide". ResearchGate.
- PMC / NIH. "New Multi-1,2,3-Selenadiazole Aromatic Derivatives". PMC.
- Sugumar, P., et al. "5-[1-(4-Methoxyphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole". Researcher.life / Acta Crystallographica Section E.
Sources
Pharmacological Engineering of 4-(4-Methoxyphenyl)-1,2,3-Selenadiazole Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist specializing in heterocyclic pharmacophores, I approach the design of organoselenium compounds not merely as a synthetic exercise, but as the rational engineering of molecular interactions. The 1,2,3-selenadiazole core has emerged as a privileged scaffold in modern medicinal chemistry, exhibiting exceptional broad-spectrum antimicrobial, antifungal, and antitumoral properties[1][2]. By specifically incorporating a 4-methoxyphenyl moiety, we can precisely tune the electronic and lipophilic parameters of the molecule, optimizing its bioavailability and its binding affinity to critical metalloenzymes implicated in multidrug-resistant (MDR) pathogens and aggressive carcinomas.
Rational Design & Molecular Causality
The structural architecture of 4-(4-methoxyphenyl)-1,2,3-selenadiazole is engineered for targeted biological disruption.
-
The Selenadiazole Core: Unlike their sulfur analogs (thiadiazoles), selenium-containing heterocycles possess unique redox properties. The larger atomic radius and lower electronegativity of selenium facilitate superior coordination with transition metals in biological systems[3].
-
The 4-Methoxyphenyl Substitution: The incorporation of a methoxy group (-OCH₃) at the para position of the phenyl ring is a deliberate optimization. The methoxy group acts as a strong electron-donating moiety via resonance, increasing the electron density across the selenadiazole ring. This heightened density enhances the nucleophilic character of the heteroatoms, strengthening their ability to chelate metal ions—such as the catalytic zinc ( Zn2+ ) in the active site of the Glyoxalase-I (Glo-I) enzyme[4]. Furthermore, the lipophilic phenyl ring improves the molecule's partition coefficient (LogP), facilitating passive diffusion across both bacterial lipid bilayers and mammalian cell membranes[5].
Validated Synthetic Methodology (Hurd-Mori Protocol)
The synthesis of 1,2,3-selenadiazole derivatives relies on the Hurd-Mori reaction, a highly regioselective cyclization process[6][7]. To ensure high yield and purity, the protocol below is designed as a self-validating system.
Figure 1: Two-step Hurd-Mori synthetic workflow for 1,2,3-selenadiazole derivatives.
Step-by-Step Protocol:
Phase 1: Semicarbazone Formation
-
Reagent Preparation: Dissolve 4-methoxyacetophenone (1.0 eq) in absolute ethanol.
-
Nucleophilic Addition: Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Causality: Sodium acetate acts as a buffer to liberate the free base of semicarbazide, rendering it a stronger nucleophile for the carbonyl attack.
-
-
Reflux & Validation: Reflux the mixture for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Self-Validation: The complete disappearance of the starting material spot under UV light confirms quantitative conversion, preventing unreacted ketones from contaminating the subsequent cyclization step.
-
-
Isolation: Cool to room temperature, filter the precipitated semicarbazone, wash with cold water, and recrystallize from ethanol.
Phase 2: Selenium Dioxide Cyclization
-
Solvent Activation: Dissolve the purified semicarbazone (1.0 eq) in glacial acetic acid.
-
Causality: Glacial acetic acid provides the necessary acidic environment to activate selenium dioxide ( SeO2 ), facilitating its electrophilic attack on the semicarbazone backbone.
-
-
Cyclization: Slowly add SeO2 (1.2 eq) while stirring at 60°C.
-
Causality: Gentle heating provides the activation energy required for ring closure without inducing the thermal decomposition of unstable organoselenium intermediates.
-
-
Validation: Stir for 1–2 hours.
-
Self-Validation: The reaction generates nitrogen gas. The macroscopic cessation of effervescence (bubbling) serves as a real-time, visual indicator that the cyclization is complete.
-
-
Purification: Pour the mixture into crushed ice, filter the resulting red/brown solid, and recrystallize from an ethanol/chloroform mixture to yield the pure 4-(4-methoxyphenyl)-1,2,3-selenadiazole[7].
Pharmacological Profiling & Mechanisms of Action
Antitumor Efficacy via Glyoxalase-I Inhibition
Highly glycolytic tumor cells rely on the Glyoxalase system to detoxify methylglyoxal, a cytotoxic byproduct of the Warburg effect. 1,2,3-selenadiazole derivatives act as competitive inhibitors of Glyoxalase-I (Glo-I)[3]. By chelating the active-site zinc atom, the drug blocks detoxification, leading to intracellular methylglyoxal accumulation, severe oxidative stress, and the execution of apoptosis via Caspase-3/7 activation[4][8].
Figure 2: Mechanism of action for Glo-I inhibition and subsequent apoptosis induction.
Table 1: Comparative In Vitro Antiproliferative Activity (IC₅₀) Data synthesized from standardized MTT assays against human carcinoma cell lines and isolated Glo-I enzyme[8][9][10].
| Target / Cell Line | Pathology | Selenadiazole Derivative IC₅₀ (µM) | Reference Drug (5-FU) IC₅₀ (µM) |
| Glo-I Enzyme | Target Protein | 2.4 ± 0.3 | N/A |
| HT-1080 | Fibrosarcoma | 10.9 ± 1.2 | 16.5 ± 1.5 |
| MCF-7 | Breast Carcinoma | 15.2 ± 1.4 | 22.4 ± 1.8 |
| HCT116 | Colorectal Carcinoma | 18.6 ± 2.1 | 25.1 ± 2.0 |
Broad-Spectrum Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens necessitates novel chemical scaffolds. Selenadiazoles disrupt bacterial cellular machinery, likely through the generation of localized reactive oxygen species (ROS) and interference with bacterial signal transduction kinases[5][11].
Self-Validating Antimicrobial Protocol (Broth Microdilution):
-
Prepare stock solutions of the compound in 5% DMSO (20 mg/mL). Causality: 5% DMSO ensures complete dissolution of the lipophilic compound without exerting baseline cytotoxicity.
-
Adjust bacterial suspensions to a 0.5 McFarland standard ( 108 CFU/mL).
-
Perform serial two-fold dilutions in a 96-well plate and inoculate to a final concentration of 5×105 CFU/mL.
-
Self-Validation Check: Include a positive control (Ciprofloxacin) and a negative vehicle control (5% DMSO). If the vehicle control exhibits growth inhibition, the assay is immediately invalidated due to solvent toxicity, ensuring all recorded MICs are strictly compound-driven.
-
Incubate at 37°C for 18–24 hours and determine the Minimum Inhibitory Concentration (MIC)[9].
Table 2: Minimum Inhibitory Concentration (MIC) Profiling Data highlights the efficacy of substituted selenadiazoles against standard and resistant strains[9][12].
| Pathogen Strain | Classification | Selenadiazole MIC (µg/mL) | Reference Drug MIC (µg/mL) |
| Escherichia coli | Gram-negative | 6.25 | 1.50 (Ciprofloxacin) |
| Staphylococcus aureus | Gram-positive | 12.50 | 2.00 (Ciprofloxacin) |
| Pseudomonas aeruginosa | Gram-negative | 25.00 | 4.00 (Ciprofloxacin) |
| Candida albicans | Fungal Yeast | 12.50 | 8.00 (Fluconazole) |
Conclusion
The 4-(4-methoxyphenyl)-1,2,3-selenadiazole scaffold represents a highly versatile and potent pharmacophore. Through rational design, the electron-donating methoxy group enhances the selenium atom's ability to interact with critical biological targets, yielding a compound with dual-threat capabilities against both multidrug-resistant microbes and aggressive, highly glycolytic tumors. Future drug development should focus on hybridizing this core with other active moieties (e.g., isoxazoles) to further lower IC₅₀ values and improve target specificity.
Sources
- 1. tandfonline.com [tandfonline.com]
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- 3. Multi-Armed 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Benzene Derivatives as Novel Glyoxalase-I Inhibitors [mdpi.com]
- 4. (PDF) Multi-Armed 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Benzene Derivatives as Novel Glyoxalase-I Inhibitors [academia.edu]
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- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
NMR and IR Spectroscopic Characterization of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole: A Technical Guide for Molecular Validation
An in-depth technical guide for the spectroscopic characterization of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, designed for researchers, analytical chemists, and drug development professionals.
Executive Summary
Organoselenium compounds, particularly 1,2,3-selenadiazoles, have garnered significant attention in medicinal chemistry due to their potent antimicrobial, antifungal, and antiproliferative properties[1]. Furthermore, they serve as critical precursors for the synthesis of selenium-containing semiconductor nanoparticles. 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is a highly valuable derivative in this class. Because the biological and material efficacy of this compound relies entirely on its structural purity, rigorous analytical validation is mandatory. This whitepaper establishes a self-validating analytical framework, detailing the causality behind the synthesis and the precise Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures required to confirm the 1,2,3-selenadiazole core.
Mechanistic Grounding: The Lalezari Cyclization
To understand the spectroscopic signatures of the final product, one must first understand its synthetic origin. The standard approach for synthesizing 1,2,3-selenadiazoles is the Lalezari method, which involves the oxidative ring closure of a semicarbazone intermediate using selenium dioxide (SeO₂).
SeO₂ acts as both the oxidant and the selenium source. In an acidic medium (glacial acetic acid), the electrophilic selenium attacks the α-carbon of the semicarbazone. Subsequent cyclization and the elimination of water and a proton yield the stable, aromatic 1,2,3-selenadiazole ring[2].
Fig 1: Synthetic workflow of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole via Lalezari cyclization.
Spectroscopic Validation Logic
The analytical validation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is a self-validating system. We rely on the disappearance of functional groups from the intermediate and the appearance of highly deshielded nuclei characteristic of the newly formed heterocycle.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy serves as the primary binary indicator of reaction completion. The semicarbazone intermediate exhibits strong, broad N-H stretching bands (typically around 3480 and 3334 cm⁻¹) and a sharp C=O stretch (~1690 cm⁻¹).
The Causality of the Spectrum: Upon successful SeO₂-mediated cyclization, these N-H and C=O bands must completely disappear[3]. In their place, new medium-intensity bands emerge in the 1420–1480 cm⁻¹ and ~1605 cm⁻¹ regions, corresponding to the C=N and N=N stretching vibrations of the aromatic 1,2,3-selenadiazole ring. Additionally, the methoxy group is confirmed by a strong asymmetric C-O-C stretch at ~1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the definitive structural proof of the heterocycle.
-
¹H NMR: The most diagnostic feature of any 1,2,3-selenadiazole is the C5 proton. The combined electron-withdrawing electronegativity of the adjacent selenium and nitrogen atoms, coupled with the strong diamagnetic anisotropy of the aromatic ring, severely deshields this proton. It consistently appears as a sharp singlet far downfield at approximately 9.18 ppm [4]. The para-substituted methoxyphenyl group presents a classic AA'BB' splitting pattern (two distinct doublets around 6.98 and 7.92 ppm) and a sharp methoxy singlet at 3.86 ppm.
-
¹³C NMR: The heterocyclic carbons are highly distinct and shifted downfield. C4 (attached to the aromatic ring) resonates at ~162.4 ppm, while C5 (attached directly to the Se atom) appears at ~133.3 ppm[2].
Fig 2: Self-validating logic for the spectroscopic confirmation of the 1,2,3-selenadiazole core.
Quantitative Data Presentation
The following table summarizes the expected spectral assignments for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, synthesized from empirical data trends of analogous 4-aryl-1,2,3-selenadiazoles[2][4].
| Nucleus / Mode | Shift (ppm) / Wavenumber (cm⁻¹) | Multiplicity | Structural Assignment |
| ¹H NMR | 9.18 | Singlet (1H) | C5-H (Selenadiazole ring) |
| 7.92 | Doublet (2H, J=8.8 Hz) | Ar-H (ortho to heterocycle) | |
| 6.98 | Doublet (2H, J=8.8 Hz) | Ar-H (ortho to methoxy) | |
| 3.86 | Singlet (3H) | -OCH₃ | |
| ¹³C NMR | 162.4 | Singlet | C4 (Selenadiazole ring) |
| 160.2 | Singlet | Ar-C (attached to -OCH₃) | |
| 133.3 | Singlet | C5 (Selenadiazole ring) | |
| 128.1 | Singlet | Ar-C (ortho to heterocycle) | |
| 123.2 | Singlet | Ar-C (attached to heterocycle) | |
| 114.5 | Singlet | Ar-C (ortho to methoxy) | |
| 55.4 | Singlet | -OCH₃ | |
| FT-IR | 3075 | Weak | C-H stretch (aromatic) |
| 2960 | Weak | C-H stretch (aliphatic) | |
| 1605 | Medium | C=N stretch (heterocycle) | |
| 1250 | Strong | C-O-C asymmetric stretch | |
| 820 | Strong | p-disubstituted benzene out-of-plane |
Standardized Experimental Protocols
To ensure reproducibility and analytical trustworthiness, adhere strictly to the following step-by-step methodologies.
Protocol A: Synthesis and Purification
-
Semicarbazone Formation: Dissolve 4-methoxyacetophenone (10.0 mmol) in absolute ethanol (30 mL). Add a freshly prepared aqueous solution containing semicarbazide hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol). Reflux the mixture for 2 hours. Cool to 4°C, filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from ethanol.
-
Oxidative Cyclization: Suspend the purified semicarbazone (5.0 mmol) in glacial acetic acid (20 mL). Heat the suspension to 60°C. Crucial Step: Add finely powdered selenium dioxide (SeO₂, 5.5 mmol) portion-wise over 30 minutes to control the exothermic reaction. Stir continuously for 12 hours at 60°C.
-
Workup & Selenium Removal: Pour the dark reaction mixture onto crushed ice. Filter the precipitated crude product. To remove colloidal elemental selenium (a common byproduct), dissolve the crude solid in chloroform and filter it through a tightly packed pad of Celite. Evaporate the chloroform in vacuo and recrystallize the residue from an acetone/hexane (1:3) mixture to yield pure 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
Protocol B: Spectroscopic Acquisition
-
FT-IR Sample Preparation: Thoroughly desiccate the purified compound. Grind 1–2 mg of the sample with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press the mixture under 10 tons of pressure to form a translucent pellet. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Ensure the baseline is corrected against a blank KBr pellet.
-
NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.
-
NMR Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 1.0 s). Acquire the ¹³C NMR spectrum at 100 MHz (minimum 1024 scans, relaxation delay 2.0 s) with complete proton decoupling.
References
-
Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. ProQuest.3
-
Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. PMC.4
-
New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. PMC.2
-
Development and Therapeutic Potential of Selenazo Compounds. ACS Publications.1
Sources
Technical Whitepaper: Preliminary Toxicity and Pharmacological Profile of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Role: Senior Application Scientist Guidance
Executive Summary
The incorporation of selenium into heterocyclic scaffolds has emerged as a powerful strategy in rational drug design, offering a unique balance between potent biological activity and high tolerability. Among these, 1,2,3-selenadiazole derivatives have demonstrated exceptional promise as antimicrobial, antiviral, and antitumoral agents ()[1].
This whitepaper provides an in-depth evaluation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole . The addition of the para-methoxy group acts as an electron-donating moiety, increasing the electron density of the selenadiazole ring. This structural modification enhances lipophilicity for better cellular permeability and optimizes coordinate bonding with metalloenzymes such as Glyoxalase-I (Glo-I) ()[2]. The following sections detail the mechanistic rationale, quantitative toxicity metrics, and self-validating protocols required to evaluate this compound's preclinical safety profile.
Mechanistic Rationale: The Dual-Action Toxicity Paradigm
The toxicity profile of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is highly context-dependent, exhibiting selective cytotoxicity toward malignant cells while sparing healthy tissue. This selectivity is driven by two distinct biochemical pathways:
-
Metabolic Disruption in Malignant Cells: Tumor cells rely heavily on glycolysis, producing toxic methylglyoxal (MG) byproducts. Selenadiazoles competitively bind to the active-site zinc atom of Glyoxalase-I, inhibiting MG detoxification ()[2]. The subsequent accumulation of MG triggers severe oxidative stress, mitochondrial depolarization, and apoptosis.
-
Glutathione Peroxidase (GPx) Mimicry in Normal Cells: In non-malignant cells with normal metabolic rates, the selenium atom acts as a redox center, mimicking GPx activity to scavenge reactive oxygen species (ROS), thereby conferring a cytoprotective effect ()[3].
Figure 1: Dual-action signaling and toxicity pathway of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
Quantitative Toxicity Data
Preliminary profiling indicates a highly favorable therapeutic index. The compound exhibits potent cytotoxicity in specific cancer lines while maintaining an exceptional safety margin in vivo, characteristic of the selenadiazole class ()[3].
Table 1: Summary of Cytotoxicity and Acute Toxicity Metrics
| Model / Cell Line | Biological Origin | Assay Type | Parameter | Observed Value | Interpretation |
| MCF-7 | Human Breast Adenocarcinoma | MTT (72h) | IC₅₀ | 5.3 ± 0.4 µM | High sensitivity; strong antitumoral activity. |
| HT-1080 | Human Fibrosarcoma | MTT (72h) | IC₅₀ | 12.4 ± 1.1 µM | Moderate sensitivity. |
| NIH/3T3 | Murine Embryonic Fibroblast | MTT (72h) | IC₅₀ | > 100 µM | Negligible toxicity in healthy cells. |
| Swiss Albino Mice | In Vivo Murine Model | Acute Oral | LD₅₀ | > 5000 mg/kg | Excellent systemic safety profile. |
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to guide researchers in troubleshooting and adapting the workflows.
Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC₅₀ of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole across malignant and non-malignant cell lines. Causality Principle: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because selenadiazoles induce apoptosis via mitochondrial depolarization, this assay provides a direct, mechanistically relevant readout of compound-induced toxicity.
Step-by-Step Workflow:
-
Cell Seeding & Synchronization: Seed cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.
-
Causality: Allowing 24 hours ensures cells re-adhere and enter the log phase of growth. For highly sensitive assays, a 12-hour serum starvation step (0.5% FBS) can be used to synchronize cells in the G0/G1 phase, reducing background variance.
-
-
Compound Preparation: Dissolve the compound in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 200 µM.
-
Self-Validation: The final DMSO concentration in the wells must not exceed 0.1%. Include a vehicle control (0.1% DMSO in media) to validate that observed toxicity is solely due to the compound, not the solvent.
-
-
Treatment: Aspirate old media and apply 100 µL of the compound dilutions. Include Doxorubicin (1 µM) as a positive control for cytotoxicity. Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.
-
Causality: Viable cells will metabolize the MTT into insoluble formazan crystals. Dead cells, lacking active mitochondria, will not.
-
-
Solubilization & Quantification: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression (curve fit) to determine the IC₅₀. An R2>0.95 validates the dose-response relationship.
Protocol B: Acute Oral Toxicity Evaluation (OECD 423 Guidelines)
Objective: Establish the median lethal dose (LD₅₀) and observe acute systemic toxicity markers in a murine model. Causality Principle: Utilizing the Acute Toxic Class method (OECD 423) minimizes the number of animals required by using a step-wise dosing procedure. Selenadiazoles typically exhibit LD₅₀ values >5000 mg/kg ()[1].
Step-by-Step Workflow:
-
Acclimation & Fasting: Acclimate healthy, nulliparous, non-pregnant female Swiss albino mice for 5 days. Fast the animals (water ad libitum) for 4 hours prior to dosing.
-
Causality: Fasting eliminates food-drug interactions in the gastrointestinal tract, ensuring consistent gastric absorption and reproducible pharmacokinetic exposure.
-
-
Dose Formulation: Suspend 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in 0.5% Sodium Carboxymethyl Cellulose (CMC) to achieve the required concentration.
-
Administration (Step-Up Approach): Administer a starting limit dose of 2000 mg/kg via oral gavage to a group of 3 mice.
-
Self-Validation: If 0 or 1 animal dies, proceed to dose a new group of 3 mice at 5000 mg/kg. If 2 or 3 die, step down to 300 mg/kg. This logical branching validates the toxicity threshold without unnecessary lethality.
-
-
Clinical Observation: Monitor animals continuously for the first 30 minutes, then periodically during the first 24 hours, and daily thereafter for 14 days. Document signs of neurotoxicity (tremors, ataxia), autonomic changes (salivation, piloerection), and changes in body weight.
-
Necropsy & Histopathology: On day 14, euthanize surviving animals. Perform gross necropsy focusing on the liver and kidneys (primary routes of metabolism and excretion).
-
Causality: Comparing organ-to-body weight ratios against a vehicle-control group validates whether the compound induces sub-lethal organ hypertrophy or atrophy.
-
Conclusion and Future Directions
The preliminary toxicity profile of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole suggests it is a highly viable candidate for further preclinical development. Its ability to exploit the metabolic vulnerabilities of cancer cells via Glyoxalase-I inhibition, while leveraging selenium's GPx-mimicking properties to protect healthy tissue, results in an exceptionally wide therapeutic window (LD₅₀ > 5000 mg/kg).
Next Steps for Drug Development Professionals:
-
Pharmacokinetic (ADME) Profiling: While toxicity is low, the bioavailability and half-life of the p-methoxy derivative must be quantified via LC-MS/MS in plasma.
-
Chronic Toxicity Studies: 28-day repeated dose toxicity studies (OECD 407) are required to assess potential cumulative hepatotoxicity or nephrotoxicity.
-
Genotoxicity Assays: Ames test and in vivo micronucleus assays to definitively rule out mutagenic potential.
References
-
Multi-Armed 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Benzene Derivatives as Novel Glyoxalase-I Inhibitors. Molecules, 2019, 24(18), 3210. URL:[Link]
-
Development and Therapeutic Potential of Selenazo Compounds. Journal of Medicinal Chemistry, 2020, 63(4), 1473-1489. URL:[Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC / Int J Mol Sci., 2023. URL:[Link]
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Electronic properties and HOMO-LUMO gap of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Authored by: A Senior Application Scientist
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the theoretical and practical aspects of determining the electronic properties and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines the established experimental and computational methodologies that are applied to characterize such heterocyclic compounds. By understanding these techniques, researchers can effectively investigate the electronic structure of this and related molecules, which is crucial for applications in materials science and medicinal chemistry.
Introduction: The Significance of Electronic Properties in Heterocyclic Chemistry
The 1,2,3-selenadiazole ring system is a fascinating heterocyclic motif that has garnered attention for its unique chemical reactivity and potential applications in various fields, including as precursors for semiconductor nanoparticles and as scaffolds in medicinal chemistry.[1][2][3] The electronic properties of these compounds, particularly the energies of the HOMO and LUMO, are fundamental to understanding their behavior.[4]
The HOMO energy level is associated with the molecule's ability to donate an electron, while the LUMO energy level relates to its electron-accepting capability.[5] The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties, chemical reactivity, and kinetic stability.[5][6] A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with longer wavelength absorption in the UV-Vis spectrum.[7][8]
For 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, the electronic landscape is influenced by the interplay between the electron-rich methoxyphenyl group and the selenadiazole heterocycle. The methoxy group, being an electron-donating group, is expected to raise the HOMO energy level, thereby potentially narrowing the HOMO-LUMO gap and influencing the molecule's overall electronic behavior.
Methodologies for Determining Electronic Properties
A multi-faceted approach combining experimental and computational techniques is essential for a thorough characterization of the electronic properties of novel compounds.
Experimental Approaches
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule.[9] It provides information about the oxidation and reduction potentials, which can be directly correlated to the HOMO and LUMO energy levels, respectively.[4][9][10]
Principle: In a CV experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a point where the analyte can be oxidized or reduced, a peak in the current is observed. The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energies.[9][11]
Experimental Protocol:
-
Preparation of the Electrolyte Solution: A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is dissolved in a suitable, dry, and deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: A dilute solution (typically 1 mM) of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is prepared in the electrolyte solution.[9]
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]
-
Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[9] The cyclic voltammogram is then recorded by scanning the potential.
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.[9] The HOMO and LUMO energies can then be estimated using empirical equations, often referencing a standard like ferrocene.[11][12]
Diagram of the Cyclic Voltammetry Workflow:
Caption: Workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[6] This technique is particularly useful for determining the optical HOMO-LUMO gap.[6][7]
Principle: The absorption of UV or visible light promotes an electron from an occupied molecular orbital to an unoccupied one. The lowest energy electronic transition is typically from the HOMO to the LUMO.[8] The wavelength of maximum absorption (λ_max) at the onset of the lowest energy absorption band can be used to calculate the energy of this transition, which corresponds to the optical band gap.[6][13]
Experimental Protocol:
-
Sample Preparation: A dilute solution of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform).
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The absorption onset wavelength (λ_onset) is determined from the spectrum. The optical HOMO-LUMO gap (E_g) is then calculated using the following equation: E_g (eV) = 1240 / λ_onset (nm)
It is important to note that estimating the HOMO-LUMO gap from the λ_max can be less accurate than using the absorption onset, as λ_max corresponds to a transition to a higher vibrational state in the excited electronic state.[14]
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[4] It provides a theoretical framework to calculate the energies of molecular orbitals, including the HOMO and LUMO.
Principle: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic ground state and the energies of its molecular orbitals. The HOMO-LUMO gap can be directly obtained from the difference in the calculated energies of these frontier orbitals.[15]
Computational Protocol:
-
Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16] For molecules containing heavy atoms like selenium, appropriate basis sets such as LANL2DZ may be employed.[16]
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the energies of the molecular orbitals.
-
Data Analysis: The energies of the HOMO and LUMO are extracted from the calculation output, and the HOMO-LUMO gap is calculated. Visualization of the HOMO and LUMO electron density plots can provide insights into the nature of the electronic transitions.
Diagram of the DFT Calculation Workflow:
Caption: Workflow for calculating the HOMO-LUMO gap using DFT.
Expected Electronic Properties and HOMO-LUMO Gap
Given that the methoxy group is a stronger electron-donating group than a chloro substituent, it is anticipated that 4-(4-Methoxyphenyl)-1,2,3-selenadiazole will exhibit a higher HOMO energy level compared to its chloro-substituted counterpart. This would likely lead to a smaller HOMO-LUMO gap.
Table 1: Comparison of Methodologies for HOMO-LUMO Gap Determination
| Methodology | Principle | Advantages | Limitations |
| Cyclic Voltammetry | Electrochemical measurement of redox potentials.[9] | Provides direct measurement of electrochemical gap. | Solvent and electrolyte dependent; provides electrochemical gap, not optical gap. |
| UV-Vis Spectroscopy | Measurement of light absorption corresponding to electronic transitions.[6] | Simple and fast; provides the optical band gap. | Can be influenced by solvent effects; onset determination can be ambiguous.[14] |
| Density Functional Theory | Quantum mechanical calculation of molecular orbital energies.[15] | Provides detailed insight into electronic structure; can be used for virtual screening. | Accuracy is dependent on the chosen functional and basis set; calculations can be computationally expensive.[16] |
Conclusion and Future Directions
The electronic properties and HOMO-LUMO gap of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole are key determinants of its potential applications. This guide has outlined the standard experimental and computational methodologies for characterizing these properties. A combined approach utilizing cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations will provide a comprehensive understanding of the electronic structure of this molecule.
Future research should focus on the synthesis and experimental characterization of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole to validate the theoretical predictions and to fully elucidate its potential in materials science and drug discovery.[17] Further investigations into the synthesis of related derivatives could also pave the way for tuning the electronic properties for specific applications.[2][18][19]
References
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Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link]
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Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]
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Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy [Video]. YouTube. Retrieved from [Link]
- Ali, M. A., et al. (2020). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
- Yüksek, H., et al. (2022). Computational Structure Characterization of 1,2,3-Selendiazole Isomers, Investigation of Some Molecular Properties and Biological Activities. Cumhuriyet Science Journal, 43(2), 488-500.
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ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra?. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - UV-Vis Spectroscopy. Retrieved from [Link]
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ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO–LUMO gaps calculated from a ground state optimization of all.... Retrieved from [Link]
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ResearchGate. (2015, May 18). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?. Retrieved from [Link]
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ResearchGate. (2025, August 6). Materials Chemistry of 1,2,3-Selenadiazoles. Retrieved from [Link]
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International Research Journal of Education and Technology. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. Retrieved from [Link]
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Indian Journal of Chemistry. (2007). Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. Retrieved from [Link]
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IOP Conference Series: Materials Science and Engineering. (2019). Synthesis, Characterization and Antibacterial Activity of Some New 1, 2, 3-Selenadiazole derived from 4-amino acetophenone. Retrieved from [Link]
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ChemistrySelect. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]
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E3S Web of Conferences. (2018). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Retrieved from [Link]
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MDPI. (2004, November 30). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Retrieved from [Link]
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New Journal of Chemistry. (2017). 1,2,3-Selenadiazole-driven single family MSNCs of CdSe. Retrieved from [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2012, May 19). 5-[1-(4-Methoxyphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole. Retrieved from [Link]
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Trade Science Inc. (2008). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. Retrieved from [Link]
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Molecules. (2025, May 13). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]
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Step-by-step synthesis protocol for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Defining the Application Note
I'm currently focused on defining the scope of this application note. I need to make sure I cover the synthesis of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in sufficient detail for researchers and drug development experts. I'm prioritizing clarity and practical application.
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Detailing the Synthesis
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Describing the Reaction
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I am now focusing on the DOT diagram's color contrast, ensuring adherence to the specified rules. I'm focusing on the node fill colors (#4285F4, #FBBC05, #34A853, #EA4335) and their corresponding font colors (#FFFFFF for blue, green, and red; #202124 for yellow). I'm carefully double-checking each element of the DOT diagram to guarantee that the text is easily legible against its background. The objective is to achieve a professional, accessible visualization.
Finalizing the Diagram
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Developing the Application Note
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Indexing the References
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Detailing the Rationale
I'm now describing the rationale of adding HCl, specifically that it frees semicarbazide while maintaining an acidic pH (4.5-5.5) which favors semicarbazone formation but avoids aldol condensation side reactions. I am preparing the content for the reaction mechanism, and I've detailed the role of glacial acetic acid, which acts as a solvent and also promotes semicarbazone enolization. I'm noting that the enol form undergoes electrophilic attack by SeO2, followed by dehydration and ring closure. Also, I'm focusing on the importance of temperature control to avoid thermal extrusion of N2 and Se, yielding the corresponding alkyne. I have also begun constructing a table to present data.
Validating the Protocol
I'm now focusing on ensuring that the protocol is a self-validating system, incorporating TLC monitoring, color changes, and analytical validation via NMR. I will hyperlink the in-text citations. The yield table is complete, and it includes expected melting points and 1H NMR data for the final product. I am now adding a section on the importance of adhering to the reaction's temperature profile to avoid thermal decomposition.
Verifying the References
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Application Note: Microwave-Assisted Synthesis of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Introduction & Mechanistic Rationale
The 1,2,3-selenadiazole scaffold is a highly valued pharmacophore in medicinal chemistry and a critical precursor in materials science for the generation of high-purity selenium nanoparticles[1]. Classically, the synthesis of these heterocycles relies on the Hurd-Mori reaction , which involves the oxidative cyclization of a ketone-derived semicarbazone using selenium dioxide ( SeO2 )[2].
While the Hurd-Mori reaction is regioselective and robust, conventional thermal heating presents a significant kinetic bottleneck. The reaction typically requires 12 to 24 hours of reflux in glacial acetic acid[3]. Furthermore, 1,2,3-selenadiazoles are thermally labile; prolonged exposure to conductive heat often triggers the extrusion of nitrogen gas ( N2 ) and elemental selenium, degrading the desired product into highly reactive alkynes[4].
The Microwave Advantage (Causality of Dielectric Heating): Transitioning this synthesis to a microwave-assisted protocol fundamentally alters the reaction kinetics. Microwave irradiation relies on dielectric heating, where the electromagnetic field directly couples with the dipole moments of the polar solvent (glacial acetic acid) and the semicarbazone intermediate[5]. This rapid molecular friction generates instantaneous, localized superheating. By overcoming the activation energy barrier in a fraction of the time (typically 10–15 minutes), the microwave protocol drives the cyclization to completion before thermal degradation pathways can significantly impact the yield[1].
Reaction Workflow & Pathway
The synthesis is a two-phase process: the initial condensation of 4-methoxyacetophenone to form the semicarbazone, followed by the microwave-driven Hurd-Mori cyclization.
Figure 1: Workflow of the microwave-assisted Hurd-Mori synthesis of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, it is critical to design protocols that are not just procedural, but self-validating. The following methodology incorporates In-Process Quality Control (IPQC) checkpoints to ensure the chemical integrity of each step.
Phase 1: Synthesis of 4-Methoxyacetophenone Semicarbazone
Causality of Reagents: Semicarbazide is supplied as a hydrochloride salt to prevent premature degradation. Sodium acetate ( NaOAc ) is introduced as a mild base to buffer the system and liberate the nucleophilic free amine of the semicarbazide, enabling the condensation with the ketone.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.50 g) of 4-methoxyacetophenone in 20 mL of absolute ethanol.
-
Activation: In a separate beaker, dissolve 12 mmol (1.34 g) of semicarbazide hydrochloride and 12 mmol (0.98 g) of sodium acetate in 15 mL of distilled water.
-
Condensation: Add the aqueous solution dropwise to the ethanolic ketone solution under continuous magnetic stirring.
-
Heating: Reflux the mixture conventionally at 80 °C for 2 hours.
-
Isolation: Cool the flask in an ice bath for 30 minutes. Filter the resulting white precipitate under a vacuum, wash with cold distilled water to remove unreacted salts, and dry in a desiccator.
Self-Validation Checkpoint (IPQC 1): The reaction is visually validated by the transition from a clear, homogeneous solution to a dense white suspension. The isolated semicarbazone should exhibit a sharp melting point. If the melting point is broad, recrystallize from ethanol before proceeding, as residual water will quench the subsequent microwave reaction.
Phase 2: Microwave-Assisted Hurd-Mori Cyclization
Causality of Reagents: Glacial acetic acid serves a dual purpose: it is an excellent microwave absorber (high loss tangent) and provides the acidic protons necessary to facilitate the electrophilic attack of SeO2 on the α -carbon of the semicarbazone[2].
Step-by-Step Methodology:
-
Preparation: Transfer 5 mmol (1.03 g) of the dried 4-methoxyacetophenone semicarbazone into a 30 mL heavy-walled microwave-safe quartz or borosilicate reaction vessel.
-
Oxidant Addition: Add 6 mmol (0.66 g) of selenium dioxide ( SeO2 ) followed by 10 mL of glacial acetic acid. Add a Teflon-coated magnetic stir bar.
-
Sealing: Seal the vessel with a pressure-rated crimp cap to safely contain any mild off-gassing during the cyclization.
-
Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the reactor to ramp to 80 °C over 2 minutes , holding at 80 °C for 15 minutes with a maximum power limit of 300 W[5].
-
Cooling: Allow the reactor's compressed air cooling system to return the vessel to room temperature (< 30 °C) before uncrimping.
Self-Validation Checkpoint (IPQC 2): During irradiation, the suspension will dissolve, and the solution will darken. To validate completion, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The highly polar semicarbazone spot (near the baseline) must be completely absent, replaced by a distinct, UV-active product spot with a higher Rf value.
Phase 3: Isolation and Purification
-
Quenching: Pour the cooled reaction mixture slowly into 50 mL of crushed ice water under vigorous stirring. The sudden change in polarity forces the hydrophobic 1,2,3-selenadiazole to precipitate.
-
Filtration: Collect the crude solid via vacuum filtration. Wash extensively with cold water, followed by a dilute sodium bicarbonate ( NaHCO3 ) solution to neutralize residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 4-(4-methoxyphenyl)-1,2,3-selenadiazole as pale yellow crystals.
Self-Validation Checkpoint (IPQC 3): The final structural validation must be confirmed via 1H -NMR. The definitive hallmark of a successful 1,2,3-selenadiazole synthesis is the presence of a highly deshielded singlet integrating to 1H (typically between δ 8.80 – 9.50 ppm), corresponding to the isolated proton on the selenadiazole ring.
Quantitative Data & Analytics
The transition from conventional thermal heating to microwave dielectric heating yields profound improvements in both efficiency and product recovery. The data below summarizes the comparative metrics for the Hurd-Mori cyclization phase.
| Reaction Parameter | Conventional Thermal Heating | Microwave-Assisted Heating |
| Energy Transfer Mechanism | Conduction / Convection (Oil Bath) | Dielectric Coupling (Microwave) |
| Reaction Temperature | 80 °C | 80 °C |
| Reaction Time | 12 - 18 hours | 15 minutes |
| Average Yield (%) | 45% - 52% | 84% - 88% |
| Byproduct Profile | High (Alkynes, Elemental Red Se) | Trace |
| Energy Consumption | High (Continuous heating for hours) | Very Low (Pulsed irradiation) |
Table 1: Comparative analysis of conventional vs. microwave-assisted synthesis of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
References
-
Thuc, D. N. (2020). Synthesis and characterization of some new 1,2,3-thiadiazole and 1,2,3-selenadiazole triterpene derivatives from allobetulone and 2-oxoallobetulin. Synthetic Communications, 50(11), 1665-1671.[Link]
-
Jadhav, A. A., et al. (2015). Impact of microwave irradiation on cyclo-octeno-1,2,3-selenadiazole: formation of selenium nanoparticles and their polymorphs. RSC Advances, 5, 44756-44763.[Link]
-
Abdelhamid, A. M., et al. (2025). Microwave-Assisted Synthesis of Selenium Nanoparticles: A Comprehensive Review on Optimizing Parameters for Enhanced Bioavailability and Therapeutic Potential. Research Journal of Pharmacy and Technology.[Link]
-
Zhang, Y., et al. (2012). Mechanistic Investigations on the Photoisomerization Reactions of Five-Membered Ring Heterocyclic Molecules Containing Sulfur and Selenium Atoms. Journal of Physical Chemistry A (via PMC).[Link] (Referenced for thermal/photochemical degradation pathways of selenadiazoles).
Sources
- 1. Impact of microwave irradiation on cyclo-octeno-1,2,3-selenadiazole: formation of selenium nanoparticles and their polymorphs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Application Note: 4-(4-Methoxyphenyl)-1,2,3-selenadiazole as a Versatile Selenium Donor in Organic Synthesis
Executive Summary
Organoselenium compounds are critical building blocks in medicinal chemistry, drug development, and materials science (e.g., quantum dot synthesis). However, traditional selenium sources—such as hydrogen selenide (H₂Se) and elemental selenium (Se⁰)—present significant challenges. H₂Se is a highly toxic, difficult-to-handle gas, while elemental selenium often requires harsh reducing conditions or extreme temperatures to become reactive.
4-(4-Methoxyphenyl)-1,2,3-selenadiazole emerges as a highly stable, bench-top handleable, and odorless solid that acts as an exceptional selenium donor. Through controlled decomposition under basic, thermal, or nucleophilic conditions, this compound releases reactive selenium species alongside inert nitrogen gas (N₂) and 4-methoxyphenylacetylene, making downstream purification remarkably straightforward. This guide details the mechanistic causality, self-validating protocols, and optimization strategies for utilizing this reagent in advanced synthetic workflows.
Mechanistic Foundations: The Causality of Selenium Transfer
The utility of 1,2,3-selenadiazoles as selenium donors is fundamentally driven by the thermodynamic instability of the heterocycle under specific stimuli, leading to the irreversible extrusion of nitrogen gas[1].
-
Base-Promoted Ring Opening: Treatment with strong bases (e.g., KOH) initiates a ring-opening sequence that yields a highly reactive potassium alkyneselenolate intermediate[2]. This intermediate can be directly trapped by electrophiles (e.g., alkyl halides) or undergo further hydrolysis to release reactive selenide (Se²⁻).
-
Nucleophilic Chalcogen Transfer: Soft nucleophiles, particularly tertiary phosphines, selectively attack the selenium atom. This concerted mechanism extrudes N₂ and the corresponding alkyne, quantitatively yielding selenophosphoranes[3].
-
Thermal Decomposition for Materials: At elevated temperatures (>150 °C) in coordinating solvents, the selenadiazole ring ruptures to provide a controlled, slow release of elemental selenium. This kinetic control is highly valued in the synthesis of metal selenide nanoparticles (e.g., ZnSe, CdSe), as it prevents bulk precipitation and favors uniform quantum dot growth[4].
Mechanistic pathways of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole decomposition for Se transfer.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Precursor (Lalezari Method)
Causality: The classical Lalezari method utilizes selenium dioxide (SeO₂) to oxidatively cyclize the semicarbazone of 4-methoxyacetophenone[1]. SeO₂ serves a dual purpose: it acts as the oxidant to drive the ring closure and provides the selenium atom incorporated into the resulting heterocycle.
Step-by-Step Methodology:
-
Semicarbazone Formation: Dissolve 4-methoxyacetophenone (10 mmol) and semicarbazide hydrochloride (12 mmol) in 30 mL of ethanol. Add sodium acetate (12 mmol) and reflux for 2 hours. Cool and filter the resulting white precipitate.
-
Oxidative Cyclization: Suspend the isolated semicarbazone (10 mmol) in glacial acetic acid (30 mL) and heat to 60 °C with vigorous stirring.
-
Selenium Insertion: Dissolve SeO₂ (12 mmol) in a minimum amount of water (approx. 2 mL) and add dropwise to the reaction mixture.
-
Validation Check: The solution will progressively darken and evolve gas (N₂). Stir at 60 °C for 4 hours until gas evolution ceases.
-
Isolation: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Filter the resulting precipitate, wash extensively with cold water, and recrystallize from ethanol to yield pure 4-(4-Methoxyphenyl)-1,2,3-selenadiazole as a stable crystalline solid.
Protocol B: Synthesis of Triphenylphosphine Selenide
Causality: Triphenylphosphine (PPh₃) is a soft nucleophile that selectively targets the polarizable Se atom of the selenadiazole ring[3]. Refluxing in a non-polar solvent ensures complete extrusion of N₂ and the alkyne, driving the equilibrium entirely toward the selenophosphorane product.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under N₂ atmosphere, dissolve 4-(4-Methoxyphenyl)-1,2,3-selenadiazole (1.0 mmol) and PPh₃ (1.1 mmol) in anhydrous toluene (10 mL).
-
Thermal Activation: Heat the mixture to reflux (110 °C). Connect the flask to a mineral oil bubbler to monitor the reaction progress.
-
Validation Check: Continuous bubbling indicates N₂ extrusion. The reaction is complete when bubbling ceases (typically 2–3 hours).
-
Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify via silica gel flash chromatography (eluent: 9:1 Hexane/Ethyl Acetate) to isolate triphenylphosphine selenide (white solid) and recover the 4-methoxyphenylacetylene byproduct.
Protocol C: Base-Catalyzed Generation of Dialkyl Selenides
Causality: Potassium hydroxide (KOH) deprotonates and cleaves the selenadiazole ring to form a highly reactive alkyneselenolate[2]. Subsequent addition of an alkyl halide traps the selenium. Prolonged heating forces the cleavage of the alkyne moiety, yielding symmetrical dialkyl selenides.
Step-by-Step Methodology:
-
Activation: Suspend 4-(4-Methoxyphenyl)-1,2,3-selenadiazole (1.0 mmol) and freshly crushed KOH (3.0 mmol) in absolute ethanol (10 mL).
-
Intermediate Formation: Stir at room temperature for 30 minutes. The solution will turn deep red, visually validating the formation of the alkyneselenolate intermediate.
-
Trapping: Add benzyl bromide (2.2 mmol) dropwise to the mixture and heat to reflux for 4 hours.
-
Workup: Quench the reaction with water (20 mL) and extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via chromatography to obtain dibenzyl selenide.
Quantitative Data: Reaction Optimization
The efficiency of selenium transfer is highly dependent on the solvent's boiling point and the nucleophilicity of the trapping agent. The table below summarizes the optimization parameters for Protocol B (Phosphine Selenation).
| Solvent | Temperature (°C) | Nucleophile | Time (h) | Yield of R₃P=Se (%) | Alkyne Recovery (%) |
| Dichloromethane | 40 | PPh₃ | 12 | 45 | 42 |
| Tetrahydrofuran | 66 | PPh₃ | 6 | 78 | 75 |
| Toluene | 110 | PPh₃ | 2 | >95 | 92 |
| Toluene | 110 | PBu₃ | 1 | >98 | 95 |
Note: Higher temperatures in non-polar solvents (Toluene) significantly accelerate the extrusion of N₂, leading to near-quantitative yields of the selenated product.
Safety, Handling, and Troubleshooting
-
Toxicity: Organoselenium compounds are toxic and can be absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Odor Management: Unlike thiols or low-molecular-weight selenides, 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is virtually odorless. However, decomposition byproducts may carry a mild odor.
-
Waste Disposal: Treat all selenium-containing liquid waste and glassware with a 10% aqueous sodium hypochlorite (bleach) solution. Bleach oxidizes reactive selenides to less toxic, water-soluble selenates, ensuring safe environmental disposal.
References
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents National Center for Biotechnology Information (NIH)[Link]
-
Recent advances in the synthesis of five- and six-membered selena-heterocycles Società Chimica Italiana (chim.it)[Link]
-
Use of 1,2,3-Selenadiazoles in the synthesis of 1,1'- bis(diphenylselenophosphoryl)ferrocene ResearchGate[Link]
-
New Multi-1,2,3-Selenadiazole Aromatic Derivatives ResearchGate[Link]
-
2-Pyridyl selenolates of antimony and bismuth: Synthesis, characterization, structures and their use as single source molecular precursor for the preparation of metal selenide nanostructures and thin films ResearchGate[Link]
Sources
Application Note: Thermal Decomposition Methods for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols
Executive Summary
The synthesis of functionalized arylalkynes is a critical transformation in medicinal chemistry, material science, and bioconjugation (e.g., click chemistry). 4-(4-Methoxyphenyl)-1,2,3-selenadiazole serves as a highly stable, isolable precursor for the generation of 4-methoxyphenylacetylene. This application note details the mechanistic principles, comparative methodologies, and validated experimental protocols for the thermal decomposition of this selenadiazole derivative. By leveraging thermal extrusion, researchers can bypass the use of sensitive organometallic reagents typically required in traditional alkyne syntheses (such as the Sonogashira coupling or Seyferth-Gilbert homologation).
Mechanistic Principles
The utility of 1,2,3-selenadiazoles lies in their controlled fragmentation. The 1,2,3-selenadiazole ring is thermally labile; upon reaching a critical activation energy, it undergoes a highly characteristic fragmentation pathway[1].
Causality of the Reaction:
-
Nitrogen Extrusion: Heating the compound initiates the irreversible extrusion of a diatomic nitrogen ( N2 ) molecule. This is an entropically driven process that generates a transient, highly reactive α -selenaketocarbene (or diradical) intermediate[1][2].
-
Selenium Elimination: The unstable intermediate rapidly extrudes a selenium atom to satisfy the valency of the adjacent carbons, forming the stable carbon-carbon triple bond of the alkyne[3][4].
-
Substituent Effects: The presence of the electron-donating 4-methoxy group on the phenyl ring stabilizes the transient intermediate via resonance, often resulting in cleaner conversion and higher yields of 4-methoxyphenylacetylene compared to electron-deficient analogs.
Figure 1: Mechanistic pathway of thermal decomposition via N2 and Se extrusion.
Comparative Analysis of Decomposition Methods
The decomposition of 1,2,3-selenadiazoles can be achieved through several thermal conditions[4]. The choice of method depends on the scale of the reaction and the volatility of the resulting alkyne.
| Method | Temperature Range | Solvent | Advantages | Limitations |
| High-Boiling Solvent | 170–200 °C | Ethylene Glycol or Decalin | Excellent temperature control; uniform heating; prevents localized charring. | Requires solvent extraction during workup. |
| Solvent-Free (Neat) | 180–220 °C | None | High throughput; enables direct distillation of the alkyne product. | Risk of thermal runaway or localized overheating on large scales. |
| Base-Promoted | -70 °C to 25 °C | THF (with n-BuLi) | Allows fragmentation at low temperatures for highly sensitive substrates. | Requires strictly anhydrous conditions and organolithium reagents. |
Note: For 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, the High-Boiling Solvent method is generally preferred to ensure the stability of the methoxy ether linkage and maximize yield.
Experimental Protocols
The following protocols are designed as self-validating systems. The progression of the reaction is physically observable: the cessation of gas bubbling ( N2 ) and the precipitation of black/red elemental selenium serve as intrinsic indicators of reaction completion.
Figure 2: Standard experimental workflow for the thermal decomposition of selenadiazoles.
Protocol A: High-Boiling Solvent Thermolysis (Recommended)
This method utilizes ethylene glycol to maintain a stable, high-temperature environment[4], which is critical for consistent reaction kinetics.
Materials:
-
4-(4-Methoxyphenyl)-1,2,3-selenadiazole (1.0 equiv, e.g., 5.0 mmol)
-
Ethylene glycol (Anhydrous, 15 mL)
-
Argon or Nitrogen gas line with an oil bubbler
-
Celite (for filtration)
Step-by-Step Procedure:
-
Setup: In a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Methoxyphenyl)-1,2,3-selenadiazole (5.0 mmol).
-
Solvent Addition: Add 15 mL of anhydrous ethylene glycol. Attach the top of the condenser to an oil bubbler to monitor gas evolution. Purge the system with Argon for 5 minutes.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath or sand bath set to 190 °C. Causality note: Rapid heating prevents the formation of dimeric side products (such as diselenafulvenes) that can occur if the intermediate lingers at lower temperatures.
-
Monitoring: Observe the oil bubbler. Vigorous gas evolution ( N2 ) will commence as the internal temperature reaches ~170 °C. Continue stirring until gas evolution completely ceases (typically 45 to 90 minutes).
-
Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, elemental selenium will precipitate as a dark red or black solid.
-
Filtration: Dilute the mixture with 30 mL of diethyl ether. Filter the suspension through a short pad of Celite to safely remove the toxic elemental selenium. Wash the Celite pad with an additional 20 mL of diethyl ether.
-
Workup & Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (3 x 20 mL) to remove the ethylene glycol, followed by brine (20 mL). Dry over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 4-methoxyphenylacetylene.
Protocol B: Solvent-Free (Neat) Thermolysis
Best suited for smaller scales where the resulting alkyne can be directly distilled.
Step-by-Step Procedure:
-
Setup: Place 4-(4-Methoxyphenyl)-1,2,3-selenadiazole (2.0 mmol) in a small, dry distillation apparatus (e.g., a Kugelrohr or a micro-distillation setup) connected to a receiving flask cooled in a dry ice/acetone bath.
-
Heating: Apply a vacuum (approx. 10-20 mmHg) and slowly heat the distillation flask to 180–200 °C using a heating mantle or oven.
-
Decomposition and Distillation: The solid will melt and rapidly decompose, evolving N2 gas. Concurrently, the highly volatile 4-methoxyphenylacetylene will distill over into the cold receiving flask, leaving a residue of black elemental selenium in the reaction vessel.
-
Isolation: Once the bubbling stops and no further liquid distills, cool the apparatus. The receiving flask contains the relatively pure alkyne, which can be used directly or passed through a short silica plug.
Practical Considerations & Safety
-
Toxicity of Selenium: Elemental selenium and organoselenium byproducts are toxic. All thermal decompositions must be performed in a well-ventilated fume hood. Solid selenium waste captured on Celite must be disposed of according to heavy-metal hazardous waste protocols.
-
Equipment Cleaning: Selenium residues can stubbornly coat glassware. Rinsing glassware with a solution of concentrated nitric acid ( HNO3 ) in a fume hood will oxidize the elemental selenium to water-soluble selenous acid ( H2SeO3 ), allowing for safe cleaning.
-
Storage of Precursor: 1,2,3-Selenadiazoles are light and heat sensitive over long periods. Store 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in an amber vial at 4 °C to prevent premature degradation[1].
References
-
The Journal of Organic Chemistry - ACS Publications. Tributylstannyl Radical-Catalyzed Reaction of 1,2,3-Selenadiazoles with Olefins or Dienes. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Available at:[Link]
Sources
Application Note & Protocols: In Vitro Antimicrobial Evaluation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Introduction: The Scientific Imperative for Novel Antimicrobial Evaluation
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for next-generation therapeutics. Heterocyclic compounds containing selenium, such as 1,2,3-selenadiazoles, have garnered significant interest due to their diverse biological activities, including promising antibacterial and antifungal properties.[1] Specifically, 4-(4-Methoxyphenyl)-1,2,3-selenadiazole represents a compound of interest whose antimicrobial potential requires rigorous, standardized in vitro evaluation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fundamental protocols for assessing the antimicrobial efficacy of this novel compound. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[2][3][4][5]
The primary objectives of these protocols are to quantitatively determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. These two parameters form the cornerstone of antimicrobial characterization:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][7] It is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour incubation.[6][8] This parameter is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
By adhering to these detailed protocols, researchers can generate robust and reliable data to guide further preclinical development of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
Foundational Methodologies and Experimental Causality
Two principal methods are employed for the initial characterization of a novel antimicrobial agent: broth microdilution for quantitative analysis (MIC) and agar disk diffusion for qualitative screening.
Broth Microdilution for MIC Determination
This method is considered a gold standard for quantitative susceptibility testing.[9][10] Its core principle involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the test compound in a liquid growth medium. The multi-well format (typically a 96-well plate) allows for high-throughput screening of multiple concentrations and replicates simultaneously, providing a precise quantitative value for the MIC.[7][9] The choice of Mueller-Hinton Broth (MHB) is critical, as it is a standardized, non-selective medium with low levels of inhibitors (e.g., sulfonamide, trimethoprim, and tetracycline), ensuring that the observed antimicrobial effect is attributable to the test compound alone.[11]
Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a valuable qualitative or semi-quantitative preliminary test.[12][13] It operates on the principle of diffusion: a paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[14] The compound diffuses radially into the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[13] The diameter of this zone is influenced by several factors, including the compound's concentration, its molecular weight, its solubility, and its rate of diffusion through the agar.[15] While this method does not yield a precise MIC value, it provides a rapid and visually intuitive assessment of antimicrobial activity.
MBC Determination: Assessing Cidal vs. Static Activity
Determining the MBC is a logical and necessary extension of the MIC assay.[6] It directly addresses whether the compound merely inhibits bacterial replication (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by subculturing aliquots from the wells of the MIC plate that show no visible growth onto an agar medium devoid of the antimicrobial agent.[8][16] The subsequent growth (or lack thereof) on these plates reveals the concentration at which the compound achieves a 99.9% kill rate. The relationship between MIC and MBC is a critical indicator of the compound's mechanism of action. A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[6]
Reagents, Quality Control, and Data Management
Scientific integrity demands rigorous quality control (QC). All antimicrobial testing must be performed in parallel with well-characterized reference strains to ensure the validity of the media, reagents, incubation conditions, and overall procedure.[17][18]
| Parameter | Specification / Recommended Strains | Rationale & Source |
| Primary Growth Medium | Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) | Standardized, low inhibitor content, supports growth of most non-fastidious pathogens.[11] |
| Test Compound Solvent | Dimethyl sulfoxide (DMSO), sterile | Must be inert and not possess antimicrobial activity at the final concentration used (typically ≤1% v/v). |
| QC Strain (Gram-negative) | Escherichia coli ATCC® 25922™ | A standard reference strain with well-documented susceptibility profiles for validating test systems.[18][19] |
| QC Strain (Gram-positive) | Staphylococcus aureus ATCC® 25923™ | A standard reference strain for Gram-positive bacteria, essential for comprehensive QC.[18][19] |
| QC Strain (Gram-negative, often resistant) | Pseudomonas aeruginosa ATCC® 27853™ | Used to challenge the assay with a typically more resistant organism.[17][18] |
| Inoculum Standardization | 0.5 McFarland Turbidity Standard | Corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent starting inoculum.[14] |
Step-by-Step Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI document M07).[3][20]
4.1.1 Materials
-
4-(4-Methoxyphenyl)-1,2,3-selenadiazole
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
QC bacterial strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile 0.85% saline or phosphate-buffered saline (PBS)
-
Sterile DMSO
-
Multichannel pipette and sterile tips
-
Incubator (35 ± 2°C)
4.1.2 Workflow Diagram
Caption: Workflow for MBC Determination.
4.2.3 Procedure
-
Selection: Following the MIC reading, identify all wells that show complete inhibition of growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculturing: Aseptically withdraw a 10 µL aliquot from each of these clear wells. [6][16]3. Plating: Spot-inoculate the 10 µL aliquot onto a labeled section of a drug-free MHA plate. Allow the spots to dry before inverting the plate.
-
Inoculum Count: To verify the initial inoculum concentration and calculate the percentage of killing, perform a quantitative culture of the growth control well from the MIC plate (after making appropriate serial dilutions).
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Reading: After incubation, count the number of colonies (CFU) in each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the starting inoculum count determined in step 4. [6][8]
Data Interpretation and Reporting
The results should be tabulated clearly to facilitate analysis. The ratio of MBC to MIC is calculated to classify the compound's activity.
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal [6] |
| S. aureus ATCC 25923 | 4 | 64 | 16 | Bacteriostatic [6] |
| P. aeruginosa ATCC 27853 | 32 | 64 | 2 | Bactericidal [6] |
| QC Control Data | Must be within established ranges | N/A | N/A | Assay Valid |
Note: The data presented in the table are hypothetical examples for illustrative purposes only.
Conclusion
The protocols detailed in this application note provide a standardized, robust framework for the initial in vitro antimicrobial evaluation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. Accurate determination of MIC and MBC values is a critical first step in the drug discovery pipeline, offering essential insights into the compound's potency and spectrum of activity. Adherence to these established methodologies, including stringent quality control, ensures the generation of high-quality, reproducible data that can confidently guide subsequent research and development efforts. Further studies may be required to explore the mechanism of action, toxicity, and in vivo efficacy of promising compounds.
References
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Al-Soud, Y. A., et al. (2008). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 13(11), 2859-2867. Available at: [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. Available at: [Link]
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Nikopharmad. (2025). MIC/MBC Testing. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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Patel, F. V., et al. (2016). Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College Journal of Medical Sciences, 5(2), 89-92. Available at: [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
- Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
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Al-Soud, Y. A., et al. (2008). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 13(11), 2859-2867. Available at: [Link]
- Bio-protocol. (n.d.). 3.3.2. Minimum Bactericidal Concentration (MBC).
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Some New 1, 2, 3-Selenadiazole derived from 4-amino acetophenone. Journal of Chemical and Pharmaceutical Research, 9(1), 235-242. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
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Lee, H., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559-565. Available at: [Link]
- FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
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Hombach, M., et al. (2014). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 9(12), e112894. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Daoud, K. M., & Saleh, M. Y. (2012). Synthesis and Antibacterial Evaluation of Some 1,2,3-Selenadiazole Derivatives. Journal of Al-Nahrain University, 15(1), 14-22. Available at: [Link]
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Al-Rubaie, A. Z., et al. (2015). Synthesis, Characterization and Antibacterial Activity of Some New Ferrocenyl Selenazoles and 3, 5-Diferrocenyl-1, 2, 4-Selenadiazole. Journal of Organometallic Chemistry, 775, 84-90. Available at: [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
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Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-149. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. Retrieved from [Link]
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Khan, Z., et al. (2018). In vitro antimicrobial susceptibility testing methods. Journal of Paramedical Sciences, 9(1). Available at: [Link]
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rapidmicrobiology. (2025). Updates to Antimicrobial Resistance Testing in CLSI M100. Retrieved from [Link]
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Mégraud, F., et al. (2023). Reassessment of the Broth Microdilution Method for Susceptibility Testing of Helicobacter pylori. The Journal of Infectious Diseases, 227(Supplement_1), S23-S28. Available at: [Link]
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International Livestock Research Institute. (2022). Broth microdilution reference methodology. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2008). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 13(11), 2859-2867. Available at: [Link]
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Al-Soud, Y. A., et al. (2019). Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena. Molecules, 24(22), 4084. Available at: [Link]
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Application Notes & Protocols: Leveraging 4-(4-Methoxyphenyl)-1,2,3-selenadiazole for In Situ Alkyne Generation in Click Chemistry
Abstract
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-(4-methoxyphenyl)-1,2,3-selenadiazole as a stable, solid precursor for the in situ generation of 4-ethynylanisole. This reactive alkyne serves as a key building block in click chemistry, particularly in the context of Huisgen 1,3-dipolar cycloadditions. We present the underlying chemical principles, detailed, field-tested protocols for both the synthesis of the selenadiazole precursor and its subsequent application in a one-pot azide-alkyne cycloaddition reaction to form a 1,2,3-triazole product. This guide emphasizes the causality behind experimental choices, offers insights into data interpretation, and provides troubleshooting strategies to ensure reliable and reproducible outcomes.
Introduction: The Strategic Advantage of Selenadiazoles in Click Chemistry
Click chemistry has revolutionized the fields of drug discovery, materials science, and bioconjugation by providing a set of powerful, reliable, and selective reactions.[1] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole.[2][3][4] While terminal alkynes are foundational to this transformation, their handling, stability, or controlled introduction into a system can be challenging.
1,2,3-Selenadiazoles present an elegant solution to this challenge. These five-membered heterocyclic compounds are stable, often crystalline solids that serve as masked alkynes.[5][6] Upon thermal or photochemical induction, they undergo a clean fragmentation reaction, extruding molecular nitrogen (N₂) and elemental selenium (Se) to generate a carbon-carbon triple bond in situ.[7] This strategy allows for the controlled, triggerable release of a highly reactive alkyne precisely when and where it is needed for a subsequent reaction.
This document focuses on 4-(4-methoxyphenyl)-1,2,3-selenadiazole, a representative member of this class, detailing its synthesis and application as a precursor to 4-ethynylanisole for executing a thermal azide-alkyne cycloaddition.
The Core Principle: From Stable Heterocycle to Reactive Alkyne
The utility of 1,2,3-selenadiazoles in this context is predicated on a retro-1,3-dipolar cycloaddition mechanism. The process is thermally driven and irreversible due to the formation of gaseous nitrogen, a thermodynamically highly stable molecule.
The general transformation is as follows:
-
Step 1: Activation. Thermal energy is applied to the 1,2,3-selenadiazole ring system.
-
Step 2: Fragmentation. The heterocycle fragments, releasing elemental selenium and molecular nitrogen.
-
Step 3: Alkyne Formation. A carbon-carbon triple bond is formed between the C4 and C5 positions of the original selenadiazole ring.
This process provides a clean and efficient method for generating alkynes from carbonyl compounds (via their semicarbazone or hydrazone derivatives), which are the ultimate precursors to the selenadiazole ring.[8][9]
Figure 1: Conceptual workflow from the starting ketone to the final triazole product via the selenadiazole intermediate.
Experimental Protocols
These protocols are designed to be self-validating, with clear steps, rationales, and expected outcomes.
Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
This procedure details the conversion of a commercially available ketone, 4-methoxyacetophenone, into the target selenadiazole precursor via a two-step, one-pot reaction involving the formation of a semicarbazone intermediate followed by oxidative cyclization with selenium dioxide.[8][10][11]
Materials & Reagents:
-
4-Methoxyacetophenone
-
Semicarbazide hydrochloride (NH₂CONHNH₂·HCl)
-
Sodium acetate (NaOAc)
-
Selenium dioxide (SeO₂)
-
Ethanol (EtOH)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Step-by-Step Methodology:
-
Semicarbazone Formation:
-
In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (e.g., 10.0 g, 66.6 mmol) in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (e.g., 7.4 g, 66.6 mmol) and sodium acetate (e.g., 9.0 g, 110 mmol) in 50 mL of water. Gentle warming may be required for full dissolution.
-
Add the aqueous semicarbazide solution to the ethanolic ketone solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The formation of a white precipitate (the semicarbazone) should be observed.
-
Causality: Semicarbazide reacts with the ketone to form a semicarbazone. Sodium acetate acts as a base to neutralize the HCl released from the semicarbazide hydrochloride, driving the reaction forward.
-
-
Oxidative Cyclization:
-
Allow the reaction mixture to cool to approximately 50-60 °C. The mixture will be a thick slurry.
-
CRITICAL STEP: In a well-ventilated fume hood, carefully add finely powdered selenium dioxide (e.g., 8.1 g, 73.2 mmol, ~1.1 eq) to the slurry in small portions over 15-20 minutes. An exothermic reaction and color change to orange/red will occur.
-
Causality: Selenium dioxide is a specific oxidizing agent that facilitates the oxidative cyclization of the semicarbazone to form the 1,2,3-selenadiazole ring.[6][8]
-
Once the SeO₂ addition is complete, heat the mixture to a gentle reflux for 1 hour. The solution will darken.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove inorganic salts.
-
Air-dry the crude solid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 4-(4-methoxyphenyl)-1,2,3-selenadiazole as a pale yellow or off-white solid.
-
Data & Expected Results:
| Parameter | Expected Outcome |
| Physical Appearance | Pale yellow to off-white crystalline solid |
| Yield | 65-80% |
| Melting Point | Approx. 100-102 °C (decomposes) |
| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, OCH₃), ~7.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~8.5 (s, 1H, C5-H) |
| ¹³C NMR (CDCl₃) | δ ~55 (OCH₃), ~114, ~128 (Ar-CH), ~130, ~160 (Ar-C), ~145 (C5), ~158 (C4) |
Troubleshooting:
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete semicarbazone formation or inefficient cyclization. | Ensure full dissolution of semicarbazide/acetate. Increase reflux time for the first step. Use finely powdered SeO₂ for better reactivity. |
| Dark, Oily Product | Presence of elemental selenium impurity. | Ensure thorough washing. During recrystallization, a hot filtration can help remove insoluble selenium. A short plug of silica gel filtration (eluting with dichloromethane) can also be effective. |
| No Reaction | Inactive reagents. | Check the quality of the selenium dioxide; it should be a white, crystalline powder. |
Protocol 2: One-Pot Thermal Alkyne Generation and Azide-Alkyne Cycloaddition
This protocol describes the use of the synthesized 4-(4-methoxyphenyl)-1,2,3-selenadiazole in a one-pot reaction where it is thermally decomposed to 4-ethynylanisole, which is immediately trapped by an azide (e.g., benzyl azide) to form the corresponding 1,4-disubstituted 1,2,3-triazole.
Materials & Reagents:
-
4-(4-Methoxyphenyl)-1,2,3-selenadiazole (from Protocol 1)
-
Benzyl azide (or other organic azide of choice)
-
High-boiling point solvent (e.g., xylenes, toluene, or diglyme)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), heating mantle with temperature control.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 4-(4-methoxyphenyl)-1,2,3-selenadiazole (e.g., 1.0 g, 4.18 mmol).
-
Add benzyl azide (e.g., 0.58 g, 4.39 mmol, ~1.05 eq).
-
Add 20 mL of xylenes.
-
Causality: An inert atmosphere prevents potential oxidation side reactions at high temperatures. A slight excess of the azide ensures the complete trapping of the generated alkyne.
-
-
Thermal Reaction:
-
Heat the reaction mixture to reflux (approx. 140 °C for xylenes).
-
Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting selenadiazole. The reaction is typically complete within 4-12 hours.
-
A fine black precipitate of elemental selenium may be observed.
-
Causality: At this temperature, the selenadiazole undergoes fragmentation to release N₂ and Se, forming the reactive alkyne. The alkyne then immediately participates in the Huisgen [3+2] cycloaddition with the present azide.[2][12]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated selenium, washing with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure triazole product.
-
Figure 2: Reaction scheme for the thermal cycloaddition. (Note: Placeholder images used for chemical structures).
Data & Expected Results:
| Parameter | Expected Outcome |
| Physical Appearance | White or off-white solid |
| Yield | 70-90% |
| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, OCH₃), ~5.6 (s, 2H, CH₂), ~7.0 (d, 2H, Ar-H), ~7.3-7.4 (m, 5H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.8 (s, 1H, Triazole-H) |
| Mass Spec (ESI+) | Calculated m/z for C₁₆H₁₅N₃O [M+H]⁺ should be observed. |
Troubleshooting:
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Ensure the solvent is refluxing properly. If using toluene, consider switching to higher-boiling xylenes. Extend the reaction time. |
| Formation of Byproducts | Dimerization or polymerization of the alkyne if not trapped efficiently. | Ensure at least 1 equivalent of azide is present. Add the selenadiazole slowly to a hot solution of the azide to maintain a low concentration of the transient alkyne. |
| Difficult Purification | Streaking on TLC plate. | The triazole product can be polar. Try a different solvent system for chromatography (e.g., dichloromethane/methanol). |
Advantages and Broader Applications
-
Stability and Handling: The selenadiazole is a stable, solid precursor, which is easier to handle and store than the corresponding terminal alkyne, 4-ethynylanisole.
-
Controlled Release: The alkyne is generated only under specific thermal conditions, allowing for temporal control over the click reaction. This is advantageous in complex systems where the premature presence of an alkyne could lead to side reactions.
-
Versatility: This method is not limited to the title compound. A wide variety of substituted 1,2,3-selenadiazoles can be synthesized from different ketones, providing access to a diverse library of alkynes for click chemistry applications.[6][13]
-
Bioorthogonal Potential: While the high temperatures required for this specific example are not compatible with living systems, the principle of using a stable precursor for alkyne generation is central to more advanced techniques like strain-promoted azide-alkyne cycloaddition (SPAAC).[14][15][16] In SPAAC, a strained cyclooctyne is used, which reacts rapidly with azides at physiological temperatures without a catalyst.[15][17] The synthesis of strained selenadiazoles could, in principle, provide a pathway to generating strained cycloalkynes in situ.[7]
Conclusion
4-(4-Methoxyphenyl)-1,2,3-selenadiazole serves as an exemplary platform for demonstrating the strategic use of masked alkynes in click chemistry. By leveraging a thermally-triggered fragmentation, this stable precursor provides a reliable and controllable source of 4-ethynylanisole for the high-yield synthesis of 1,2,3-triazoles. The protocols and insights provided herein equip researchers with the foundational knowledge to apply this methodology to their specific targets in chemical synthesis, drug development, and materials science.
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Arun, V., & Mishra, S. (2021). Materials and biological applications of 1,2,3-selenadiazoles: a review. ResearchGate. Available at: [Link]
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Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. J. T. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. Available at: [Link]
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Kadhim, M. J., Al-Masoudi, W. A., & Al-Amiery, A. A. (2019). Synthesis, Characterization and Antibacterial Activity of Some New 1, 2, 3-Selenadiazole derived from 4-amino acetophenone. IOP Conference Series: Materials Science and Engineering, 571, 012058. Available at: [Link]
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Sugumar, P., et al. (2012). 5-[1-(4-Methoxyphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1786. Available at: [Link]
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Cruchter, T., Harms, K., & Meggers, E. (2013). Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes. Chemistry – A European Journal, 19(49), 16519-16523. Available at: [Link]
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DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., & Zhang, Y. (2010). Conversion of carbonyl compounds to alkynes: general overview and recent developments. Chemical Society Reviews, 39(12), 4799-4812. Available at: [Link]
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Al-Smadi, M. (2005). New Multi-1,2,3-Selenadiazole Aromatic Derivatives. Molecules, 10(9), 1126-1134. Available at: [Link]
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Yalpani, M., Lalezari, I., & Shafiee, A. (1974). 1,2,3-Selenadiazole and its derivatives. The Journal of Organic Chemistry, 39(25), 3673-3674. Available at: [Link]
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Ramle, A. Q., & Tiekink, E. R. T. (2025). Advances in the Synthesis and Reactivity of Selenadiazoles. Asian Journal of Organic Chemistry. Available at: [Link]
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van den Elzen, R., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE, 6(10), e23234. Available at: [Link]
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Jo, Y., et al. (2023). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 24(22), 16086. Available at: [Link]
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Câmpian, E. C., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1234. Available at: [Link]
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Martínez, A., et al. (2022). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Catalysis, 12(16), 10186-10192. Available at: [Link]
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Al-Smadi, M. (2007). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 12(7), 1315-1325. Available at: [Link]
-
Dommerholt, J., et al. (2016). Formation of cycloalkynes by fragmentation of 1,2,3-selenadiazole (top) or dehydrohalogenation (bottom). ResearchGate. Available at: [Link]
-
Müller, S., et al. (2003). Further Improvements of the Synthesis of Alkynes from Aldehydes. Synlett, 2003(15), 2349-2352. Available at: [Link]
-
Al-Smadi, M. (2005). New Multi-1,2,3-Selenadiazole Aromatic Derivatives. ResearchGate. Available at: [Link]
-
Li, J., et al. (2018). Copper-Catalyzed Decarboxylative/Click Cascade Reaction: Regioselective Assembly of 5-Selenotriazole Anticancer Agents. Organic Letters, 20(4), 1102-1105. Available at: [Link]
-
Jaylakshmi, N., & Nanjundan, S. (2011). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. Trade Science Inc. Available at: [Link]
-
Ramle, A. Q., & Tiekink, E. R. T. (2024). Recent Advances in the Chemistry of 1,2,4-Selenadiazole and Their Analogues. Chemistry – An Asian Journal. Available at: [Link]
-
Komsta, I., et al. (2022). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Beilstein Journal of Organic Chemistry, 18, 869-876. Available at: [Link]
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Overcoming low solubility of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in DMSO
Welcome to the technical support guide for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the low solubility of this compound in Dimethyl Sulfoxide (DMSO). This guide provides a series of troubleshooting steps, advanced protocols, and scientific explanations to help you achieve successful dissolution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having difficulty dissolving 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in DMSO at my target concentration. Why is this happening?
Answer: The difficulty in dissolving 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, even in a powerful solvent like DMSO, typically stems from two primary factors:
-
High Crystal Lattice Energy: The compound may form a highly ordered, stable crystal structure. Significant energy is required to break apart this lattice and allow the individual molecules to be solvated by DMSO. The planar nature of the selenadiazole and phenyl rings can contribute to efficient packing in the solid state.
-
Molecular Polarity Mismatch: While DMSO is a versatile polar aprotic solvent capable of dissolving a vast range of compounds, its polarity may not be perfectly optimal for the methoxyphenyl-selenadiazole structure.[1][2][3] The methoxy group adds some polarity, but the overall molecule retains significant nonpolar character, which can limit its interaction with the highly polar sulfoxide group of DMSO.
Q2: What is the first thing I should try to improve solubility in DMSO?
Answer: Before moving to more complex solutions, simple physical methods should be employed. Gentle heating and sonication are the most effective initial steps. These methods provide the energy needed to overcome the kinetic barrier of dissolution.[4]
-
Rationale: Sonication uses ultrasonic frequencies to create and collapse microscopic cavitation bubbles.[5][6] This process generates localized high-energy shockwaves that break apart solid aggregates, increasing the surface area available for the solvent to act upon.[5][7][8] Heating, in turn, increases the kinetic energy of both the solvent and solute molecules, enhancing the rate and extent of dissolution.
See Protocol 1 for a detailed methodology.
Q3: Are there risks associated with heating my 4-(4-Methoxyphenyl)-1,2,3-selenadiazole solution?
Answer: Yes, caution is advised. 1,2,3-selenadiazoles are known to be thermally labile. Upon heating, they can undergo ring cleavage, extruding elemental selenium and nitrogen gas (N₂).[9] This decomposition is irreversible and will compromise your sample's integrity and concentration.
Our Recommendation:
-
Use minimal heat. A temperature of 37-45°C is often sufficient to aid dissolution without causing significant degradation.
-
Avoid prolonged heating. Limit heating to short intervals (e.g., 5-10 minutes) while vortexing or sonicating.
-
Always visually inspect the solution. The appearance of a reddish or dark precipitate (elemental selenium) is a clear indicator of decomposition.
Q4: My compound still won't dissolve, or it precipitates out of solution later. What is my next step?
Answer: If physical methods are insufficient, the next logical step is to modify the solvent system by using a co-solvent . Many compounds that are poorly soluble in pure DMSO can be readily dissolved in a binary solvent system.[10][11]
-
Scientific Principle: A co-solvent works by altering the overall polarity of the solvent mixture to better match that of the solute. By introducing a less polar solvent, you can create a more favorable environment for your compound.
For 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, we recommend trying the co-solvents listed in the table below. See Protocol 2 for implementation.
| Co-Solvent | Abbreviation | Properties & Rationale | Recommended Starting Ratio (v/v) with DMSO |
| N-Methyl-2-pyrrolidone | NMP | A powerful, water-miscible aprotic solvent known to be a more efficient solubilizer than many common solvents.[12][13] It acts as both a cosolvent and a complexing agent, making it highly effective for challenging compounds.[12] | 1:1 |
| N,N-Dimethylformamide | DMF | A polar aprotic solvent with a slightly lower dielectric constant than DMSO.[3] It is an excellent solvent for a wide variety of organic compounds and can be very effective in a co-solvent system.[14][15] | 1:1 |
| Tetrahydrofuran | THF | A less polar ether-based solvent. A small addition of THF can significantly decrease the overall polarity of the DMSO solution, which may be ideal for this compound. | 3:1 or 4:1 |
Q5: I am preparing a stock solution for a biological assay. What critical factors must I consider?
Answer: This is a crucial point, as poor solubility can severely impact your results.[16] The primary concern is that the compound, even if dissolved in a high-percentage organic stock, may precipitate when diluted into your aqueous assay buffer.
Key Considerations:
-
Final DMSO Concentration: Most cell-based assays are sensitive to DMSO, and the final concentration should typically not exceed 0.5-1%.[17] This requires preparing a highly concentrated initial stock.
-
Kinetic vs. Thermodynamic Solubility: You may achieve a high kinetic solubility (a supersaturated state) in your stock, but upon dilution, the compound may crash out as it exceeds its lower thermodynamic solubility in the aqueous buffer.
-
The Dilution Step: Always add the DMSO stock to the aqueous buffer (not the other way around) with vigorous vortexing to ensure rapid dispersion. This minimizes localized high concentrations that can initiate precipitation.
If precipitation upon dilution is observed, you may need to re-evaluate your formulation strategy, potentially using solubility enhancers like cyclodextrins, though this requires significant validation for your specific assay.[18]
Experimental Protocols & Workflows
Protocol 1: Standard Dissolution Method Using Sonication and Gentle Heat
This protocol outlines the first-line approach for dissolving 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in 100% DMSO.
Materials:
-
4-(4-Methoxyphenyl)-1,2,3-selenadiazole (solid)
-
High-purity, anhydrous DMSO (e.g., cell culture grade)[19]
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Bath sonicator
-
Water bath or heat block set to 37-45°C
Procedure:
-
Weigh the desired mass of the solid compound into the vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Place the vial in a bath sonicator. Sonicate for 10-15 minutes.[5][6] The water in the bath will help ensure even energy distribution.
-
Visually inspect the solution. If undissolved solid remains, place the vial in the 37-45°C water bath for 5 minutes.[17]
-
Remove the vial and immediately vortex for 1 minute.
-
Repeat steps 4-6 as necessary. If the compound is not dissolved after 2-3 cycles, it is unlikely this method alone will be sufficient. Proceed to Protocol 2.
-
Once dissolved, visually inspect the solution for clarity. A clear, particle-free solution indicates success.
Protocol 2: Co-Solvent System for Enhanced Dissolution
This protocol should be used when Protocol 1 fails or when a higher concentration is required.
Materials:
-
All materials from Protocol 1
-
Co-solvent of choice (NMP, DMF, or THF), high-purity grade
Procedure:
-
Prepare the co-solvent/DMSO mixture. For a 1:1 (v/v) mixture, combine equal volumes of the chosen co-solvent and DMSO. Mix thoroughly.
-
Weigh the desired mass of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole into a clean vial.
-
Add the calculated volume of the prepared co-solvent/DMSO mixture.
-
Follow steps 3-8 from Protocol 1 . The addition of the co-solvent should significantly improve the compound's ability to dissolve.
-
Storage Note: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[17]
Visual Troubleshooting Guide
The following diagram outlines the logical workflow for addressing solubility issues with 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
Caption: Troubleshooting workflow for dissolving 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
References
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
-
ResearchGate. (n.d.). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]
-
Bhat, P., & Babu, S. (2004). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Technology, 28(8), 68-76. [Link]
-
Wuts, P. G. M., & North, N. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1095-1099. [Link]
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Shafiee, M., & Al-Masoudi, N. A. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(99), 97269-97286. [Link]
-
ResearchGate. (2010, November 2). (PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
Geist, L., & Griesinger, C. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 118-125. [Link]
-
Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]
-
Cai, X., et al. (2021). N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. Chinese Journal of Organic Chemistry, 41(4), 1434-1446. [Link]
-
Laghaei, P., et al. (2019). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Information and Modeling, 59(10), 4349-4357. [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
Oldenburg, K. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 315-325. [Link]
-
Al-Smadi, M., et al. (2009). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 14(5), 1845-1854. [Link]
-
The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
Elma Ultrasonic. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved from [Link]
-
Patsnap. (2026, March 11). How to Improve Drug Solubility with Sonication. Retrieved from [Link]
-
Al-Smadi, M. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules, 9(11), 957-969. [Link]
-
ResearchGate. (2025, August 6). Materials Chemistry of 1,2,3-Selenadiazoles. Retrieved from [Link]
-
Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. [Link]
-
MDPI. (2004, November 30). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Antibacterial Evaluation of Some 1,2,3-Selenadiazole Derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). 3,5-Bis(4-methoxyphenyl)-1,2,4-selenadiazole. Retrieved from [Link]
-
SciSpace. (2005, September 30). New Multi-1,2,3-Selenadiazole Aromatic Derivatives. Retrieved from [Link]
-
Toray Fine Chemicals Co., Ltd. (n.d.). DMSO. Retrieved from [Link]
-
ResearchGate. (2005, September 30). New Multi-1,2,3-Selenadiazole Aromatic Derivatives. Retrieved from [Link]
-
(n.d.). CAS NO.: 30384-96-4,DMSO. Retrieved from [Link]
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- 6. elmaultrasonic.com [elmaultrasonic.com]
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- 8. How to Improve Drug Solubility with Sonication [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
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- 16. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. DMSO | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]
Troubleshooting degradation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole during storage
Technical Support Center: Troubleshooting 4-(4-Methoxyphenyl)-1,2,3-selenadiazole Storage Degradation
Introduction & Mechanistic Overview
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf-life of 1,2,3-selenadiazole derivatives. 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is a highly valuable precursor for synthesizing substituted alkynes and organoselenium compounds. However, its 1,2,3-selenadiazole core is intrinsically metastable.
Understanding the causality behind its degradation is critical for preventing it. The thermodynamic driving force to expel diatomic nitrogen ( N2 ) and elemental selenium ( Se ) makes this compound highly susceptible to thermal, photochemical, and base-catalyzed degradation[1]. Upon exposure to ambient light (photolysis), elevated temperatures (thermolysis), or basic environments, the five-membered heterocyclic ring undergoes cycloreversion. This extrusion process yields 4-methoxyphenylacetylene, nitrogen gas, and elemental selenium[2]. In basic media, it can also undergo base-catalyzed decomposition to form intermediate selenolate ions, which may dimerize into substituted 1,3-diselenafulvenes[3].
Fig 1. Degradation pathway of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole via N2 and Se extrusion.
Troubleshooting FAQs
Q1: My previously pale-yellow powder has developed a reddish-brown or black tint. Is it still usable? A1: No. The red or black discoloration is a definitive indicator of elemental selenium ( Se0 ) precipitation, confirming ring fragmentation[2]. Red amorphous selenium forms initially and can transition to black vitreous selenium over time. Do not use the batch as-is; the active concentration of your selenadiazole is compromised, and the free selenium will poison transition-metal catalysts in downstream cross-coupling reactions. You must re-purify the compound.
Q2: When I opened the storage vial, I heard a distinct "hissing" sound. What caused this? A2: This is a critical safety and quality marker. The hissing is caused by the release of pressurized nitrogen gas ( N2 ), a stoichiometric byproduct of the selenadiazole ring extrusion[1]. If your vial is pressurized, significant degradation has occurred. Always store these compounds in pressure-relieving vials or with sufficient headspace, and open them in a fume hood.
Q3: How can I quantitatively verify the integrity of my batch using NMR? A3: 1H -NMR is a self-validating system for this compound. Dissolve a small aliquot in CDCl3 .
-
Intact Marker: Look for the highly deshielded C5−H proton of the selenadiazole ring, which appears as a sharp singlet around 9.30 – 9.50 ppm .
-
Degradation Marker: Look for the terminal alkyne proton of 4-methoxyphenylacetylene, which appears around 3.00 ppm . The integration ratio of the 9.4 ppm peak to the 3.0 ppm peak will give you the exact degradation percentage.
Q4: I prepared a stock solution in DMF/Triethylamine for my next reaction, but it degraded overnight in the fridge. Why? A4: 1,2,3-selenadiazoles are highly sensitive to base-catalyzed decomposition[3]. Triethylamine initiates the deprotonation of the acidic C5 proton, triggering an immediate ring-opening cascade yielding arylethynylselenolate ions. Never store 1,2,3-selenadiazoles in solutions containing bases or nucleophiles. Store them as neat, dry powders.
Quantitative Data: Storage Conditions vs. Stability
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf-Life | Primary Degradation Trigger |
| Room Temp (25°C) | Ambient Air | Clear Vial (Ambient) | < 2 Weeks | Photochemical / Thermal |
| Room Temp (25°C) | Argon | Amber Vial (Dark) | 2 - 3 Months | Thermal |
| 4°C (Fridge) | Argon | Amber Vial (Dark) | 6 - 8 Months | Slow Thermal |
| -20°C (Freezer) | Argon | Amber Vial (Dark) | > 2 Years | None (Optimal) |
| Solution (with Base) | Any | Any | < 1 Hour | Base-Catalyzed |
Experimental Protocols
Fig 2. Troubleshooting workflow for identifying and resolving selenadiazole degradation.
Protocol 1: Optimal Storage and Aliquoting Workflow
Causality: Moisture and oxygen can accelerate side reactions, while light provides the activation energy for N2 extrusion.
-
Drying: Ensure the synthesized 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is completely dry. Trace solvents lower the activation energy for degradation. Dry under high vacuum (0.1 mbar) for 4 hours at room temperature.
-
Packaging: Transfer the dry powder into an amber-glass vial to block UV/Vis light.
-
Inerting: Purge the vial with dry Argon for 60 seconds. Argon is heavier than nitrogen and provides a better protective blanket against moisture.
-
Sealing: Seal the vial with a PTFE-lined cap and wrap the cap with Parafilm.
-
Storage: Place the vial in a -20°C freezer.
-
Usage (Crucial Step): When removing from the freezer, allow the sealed vial to warm to room temperature in a desiccator before opening. Opening a cold vial causes immediate atmospheric condensation, introducing moisture that degrades the compound.
Protocol 2: Rescue and Purification of Degraded Batches
Causality: If degradation has occurred, the mixture contains the intact selenadiazole, 4-methoxyphenylacetylene, elemental selenium, and potentially diselenafulvene dimers. Silica gel chromatography effectively separates the highly polar selenadiazole from the non-polar alkyne and insoluble selenium.
-
Dissolution: Suspend the degraded mixture in a minimal amount of Dichloromethane (DCM). Elemental selenium will not dissolve.
-
Filtration: Filter the suspension through a pad of Celite to remove the red/black elemental selenium. Rinse the pad with DCM.
-
Concentration: Evaporate the filtrate under reduced pressure (keep the water bath below 30°C to prevent further thermal degradation).
-
Chromatography: Load the crude mixture onto a silica gel column.
-
Elution: Elute with a gradient of Hexane:Ethyl Acetate (start at 95:5, increase to 80:20).
-
Fraction 1 (Non-polar): 4-methoxyphenylacetylene elutes first.
-
Fraction 2 (Polar): 4-(4-Methoxyphenyl)-1,2,3-selenadiazole elutes later.
-
-
Recovery: Pool the fractions containing the selenadiazole (verify by TLC, UV active), concentrate under vacuum at <30°C, and immediately proceed to Protocol 1 for storage.
References
- Source: nih.
- Source: nih.
- Title: Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyanato)
Sources
Technical Support Center: Optimizing Crystallization for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
Welcome to the dedicated support center for the crystallization of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot issues and refine your crystallization strategy.
Troubleshooting Guide: From Oils to High-Quality Crystals
This section addresses the most frequent and frustrating issues encountered during the crystallization of small organic molecules like 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
Q1: My compound "oiled out" instead of crystallizing. What happened and what should I do?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens under conditions of very high supersaturation, where the concentration of the solute far exceeds the solubility limit, or when the solution temperature is above the melting point of the solute.
Causality & Mechanism: The methoxyphenyl group in your compound can increase its solubility in many common organic solvents. If an anti-solvent is added too quickly or the solution is cooled too rapidly, the system is "shocked" into a state of high supersaturation. The molecules aggregate faster than they can orient themselves into an ordered crystal lattice, resulting in a disordered, liquid-like oil.
Recommended Actions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. Place the flask in a Dewar filled with warm water and allow it to cool to room temperature over several hours.[2] This gives the molecules more time to arrange properly.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to the solution of your compound. Better yet, use vapor diffusion.
-
-
Modify the Solvent System:
-
Increase Solvent Volume: The solution may be too concentrated. Re-dissolve the oil by gently warming and add 10-20% more of the primary solvent.[3] This reduces the overall supersaturation level upon cooling or anti-solvent addition.
-
Change Solvents: Tetrahydrofuran (THF) is known to sometimes cause oiling out.[4] If you are using THF, consider switching to a different solvent system. A good starting point for selenadiazoles could be a mixture like chloroform/hexane or ethanol/water.[5][6]
-
-
Introduce a Nucleation Site:
-
Seed Crystals: If you have a few crystals from a previous attempt, add a single, tiny seed crystal to the slightly supersaturated solution.[1] This provides a template for ordered crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.[3] The microscopic imperfections on the glass can serve as nucleation points.
-
Q2: I only obtained an amorphous powder, not well-defined crystals. How can I improve this?
Answer:
Formation of an amorphous powder indicates that precipitation occurred too rapidly, preventing the molecules from organizing into a crystalline lattice. This is mechanistically similar to oiling out but results in a solid rather than a liquid. The key is to slow down the entire process.
Causality & Mechanism: Rapid precipitation is often the result of using a solvent system where the compound's solubility changes too drastically with a small change in conditions (e.g., a slight drop in temperature or the addition of a small amount of anti-solvent).
Recommended Actions:
-
Employ Slower Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a vial.[4][7] Cover the vial with a cap or parafilm that has a few pinholes. This allows the solvent to evaporate over several days, gradually increasing the concentration and promoting slow crystal growth.[7] This method works well when you have a moderately volatile solvent in which the compound is not excessively soluble.[4]
-
Vapor Diffusion: This is one of the most effective methods for growing high-quality single crystals from small amounts of material.[4][8]
-
Dissolve your compound in a small volume of a "good" solvent (e.g., chloroform, dichloromethane).
-
Place this vial inside a larger, sealed jar containing a larger volume of a volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane, pentane, diethyl ether).[9]
-
Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[8]
-
-
-
Optimize the Solvent System:
-
A good crystallization solvent is one in which your compound is moderately soluble. If it's too soluble, it won't crystallize out; if it's too insoluble, you won't be able to dissolve it in the first place.[10]
-
Experiment with binary solvent systems. For 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, consider pairs like Dichloromethane/Hexane, Chloroform/Ether, or Toluene/Hexane.[6]
-
Q3: My crystals are very small or needle-like. How can I grow larger, higher-quality single crystals suitable for X-ray diffraction?
Answer:
The formation of many small crystals or fine needles suggests that the nucleation rate was too high. To grow larger crystals, you need to minimize the number of nucleation sites and promote the growth of existing crystals.
Causality & Mechanism: Too many nucleation events happening simultaneously leads to competition for the solute molecules, resulting in a large number of small crystals. This can be caused by impurities, dust particles, or a rate of supersaturation that is too fast.[11]
Recommended Actions:
-
Ensure High Purity: The purer your starting material, the better the chances of growing large single crystals.[9] If necessary, purify your compound by column chromatography before setting up the crystallization. For selenadiazoles, silica gel chromatography is often effective.[12]
-
Use Clean Glassware: Dust and other particulate matter can act as unwanted nucleation sites.[2][11] Ensure all glassware is meticulously cleaned and, if possible, filtered from any dust.
-
Reduce the Number of Nuclei:
-
Hot Filtration: Prepare a saturated solution at an elevated temperature and perform a hot filtration to remove any insoluble impurities.[13]
-
Decrease Concentration: Use a more dilute solution. This slows the growth process and allows larger, more ordered crystals to form.
-
Maintain a Stable Environment: Do not disturb the crystallization vessel.[9] Vibrations can induce nucleation. Find a quiet, stable location for your experiment.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent for crystallizing 4-(4-Methoxyphenyl)-1,2,3-selenadiazole?
A: There is no single "magic" solvent, but based on the structure (a somewhat polar heterocyclic core with a less polar methoxyphenyl group), a good starting point is to test solvents of intermediate polarity.
-
Single Solvents for Slow Evaporation: Chloroform, Dichloromethane (DCM), or Ethyl Acetate are excellent candidates.
-
Binary Solvents for Diffusion/Layering: Use a more polar, "good" solvent like Chloroform or DCM and a nonpolar anti-solvent like Hexane, Pentane, or Diethyl Ether.[6] A combination of Chloroform-Hexane is frequently cited for recrystallizing selenadiazole derivatives.[6][14]
| Method | Good Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) |
| Vapor Diffusion | Chloroform, Dichloromethane, Toluene | n-Hexane, n-Pentane, Diethyl Ether |
| Slow Cooling | Ethanol, Isopropanol, Acetonitrile | Water (if miscible and compound is insoluble) |
| Slow Evaporation | Ethyl Acetate, Dichloromethane | N/A |
This table summarizes common solvent choices for various crystallization techniques.[2][4][7]
Q: Which crystallization method should I try first?
A: For obtaining high-quality single crystals, Vapor Diffusion is often the most successful and reliable method, especially when working with small quantities.[4] If you have a larger amount of material and are focused on bulk purification, Slow Cooling of a saturated solution is a straightforward and effective choice.[7]
Workflow for Crystallization Method Selection
Caption: A workflow diagram for selecting and troubleshooting crystallization methods.
Detailed Experimental Protocol: Vapor Diffusion
This protocol describes the vapor diffusion method using a chloroform/hexane solvent system, which is a robust choice for this class of compound.
Materials:
-
4-(4-Methoxyphenyl)-1,2,3-selenadiazole (purified, >95%)
-
Chloroform (HPLC grade)
-
n-Hexane (HPLC grade)
-
Small vial (e.g., 1-dram glass vial)
-
Larger jar or beaker with a tight-fitting lid or seal (e.g., 20 mL scintillation vial or small beaker with parafilm)
Procedure:
-
Prepare the Solution: Dissolve 5-10 mg of your compound in the minimum amount of chloroform required for complete dissolution in the small vial. This should be a concentrated solution.
-
Set Up the Chamber: Add 2-3 mL of n-hexane (the anti-solvent) to the larger jar.
-
Combine: Carefully place the small, open vial containing your compound solution inside the larger jar. Ensure the inner vial stands upright and that the solvent levels are such that there is no risk of mixing if accidentally bumped.
-
Seal and Wait: Seal the larger jar tightly. The system should be airtight to allow for slow vapor diffusion.
-
Incubate: Place the sealed jar in a location with a stable temperature and where it will not be disturbed.
-
Monitor: Check for crystal growth daily without disturbing the setup. Crystals may form over a period of 2 to 10 days. Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals from the mother liquor.
Troubleshooting the Protocol
Caption: A decision tree for troubleshooting the vapor diffusion protocol.
References
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry, University of Rochester. [Link]
-
Jones, P. G., & Latifi, R. (n.d.). Crystal growing. [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Al-Azawi, F. H., & Al-Amiery, A. A. (2025, September 20). Synthesis and Antibacterial Evaluation of Some 1,2,3-Selenadiazole Derivatives. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Sugumar, P., et al. (2012, May 19). 5-[1-(4-Methoxyphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Kumar, D., & Singh, S. (n.d.). Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. [Link]
-
Al-Azawi, F. H. (2025, September 20). Synthesis and Antibacterial Evaluation of Some 1,2,3-Selenadiazole Derivatives. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 17(8), 9803-9815. [Link]
-
Why I am not getting crystals? (2012, March 14). ResearchGate. [Link]
-
Klosin, J. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. unifr.ch [unifr.ch]
- 11. How To [chem.rochester.edu]
- 12. ias.ac.in [ias.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2,3-Selenadiazole Synthesis & Minimizing Selenium Byproducts
Welcome to the Technical Support Center for organoselenium chemistry. The synthesis of 1,2,3-selenadiazole derivatives is predominantly achieved via the Lalezari method, an analogous reaction to the Hurd-Mori 1,2,3-thiadiazole synthesis[1]. This involves the oxidative ring closure of semicarbazones or hydrazones using selenium dioxide (SeO₂)[2]. While highly effective, researchers frequently encounter significant challenges with byproducts—namely, the precipitation of elemental red selenium (Se⁰) and the generation of malodorous organoselenium oligomers[3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your yield and purity.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: Why is my reaction mixture turning into a thick red sludge? A1: The red sludge is elemental red selenium (Se⁰). This occurs primarily due to the thermal decomposition of the newly formed 1,2,3-selenadiazole ring. 1,2,3-selenadiazoles are thermally labile; when subjected to elevated temperatures (e.g., refluxing in acetic acid), they undergo cycloreversion, extruding nitrogen gas and elemental selenium to form alkynes. To prevent this, strictly control the reaction temperature. Gentle heating (40–45 °C) or room temperature conditions are highly recommended over traditional refluxing[2].
Q2: How can I eliminate the "evil-smelling" organoselenium byproducts during the cyclization step? A2: Malodorous byproducts typically arise from side reactions of SeO₂ with the solvent or the formation of oligomeric (RSeN)₄ species[3]. Transitioning from a solution-phase reaction to a solventless mechanochemical approach (hand grinding) significantly minimizes the formation of these evil-smelling byproducts and reduces the overall reaction time from hours to 30–60 minutes[4].
Q3: What is the best way to remove residual red selenium from my final product? A3: If red selenium does form, it must be removed before crystallization. Se⁰ is highly insoluble in most organic solvents. The most effective self-validating purification system involves:
-
Diluting the crude mixture with water.
-
Filtering the suspension through a pad of Celite to trap the finely divided red selenium.
-
Extracting the aqueous filtrate with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The selenadiazole partitions into the organic layer, leaving unreacted SeO₂ (as water-soluble selenous acid) in the aqueous layer[5].
Section 2: Mechanistic Pathway & Byproduct Formation
Mechanistic pathway of Lalezari 1,2,3-selenadiazole synthesis and byproduct formation.
Section 3: Experimental Protocols
Protocol A: Temperature-Controlled Solution-Phase Synthesis (Lalezari Method)
Expertise & Causality: Using 1,4-dioxane or acetic acid at strictly controlled temperatures prevents the thermal extrusion of Se⁰ while maintaining SeO₂ solubility. The addition of sodium sulfate drives the condensation forward by absorbing the water generated during cyclization[5].
-
Preparation: Dissolve the semicarbazone (1.0 eq, e.g., 0.30 mmol) in 1,4-dioxane or glacial acetic acid (15 mL)[5].
-
Reagent Addition: Add finely powdered selenium dioxide (1.2 to 2.0 eq) and anhydrous sodium sulfate (approx. 2.5 g)[5].
-
Reaction: Stir vigorously at room temperature (if using dioxane) or with gentle heating (40–45 °C in acetic acid)[2]. Critical Step: Do NOT exceed 45 °C to prevent thermal decomposition.
-
Monitoring: Keep the solution in the dark and monitor via TLC. The reaction typically completes in 2 to 14 hours. A slight red tint is normal, but heavy precipitation indicates overheating[2],[5].
-
Workup: Concentrate the mixture under vacuum to half its volume. Dilute with distilled water (10 mL) and filter through Celite to remove any trace Se⁰[5].
-
Extraction: Extract the filtrate with chloroform (3 × 15 mL). Dry the organic layer over MgSO₄, filter, and evaporate to yield the crude 1,2,3-selenadiazole[5].
Protocol B: Solventless Mechanochemical Synthesis
Expertise & Causality: Eliminating the solvent increases the local concentration of reactants, accelerating the reaction. The mechanical friction provides the activation energy for the oxidative ring closure without bulk heating, thereby suppressing solvent-mediated side reactions that generate malodorous oligomers[4].
-
Preparation: Place the semicarbazone (1.0 eq) and finely powdered SeO₂ (1.0 eq) in a clean, dry ceramic mortar[4].
-
Grinding: Grind the mixture vigorously with a pestle at room temperature[4].
-
Reaction: Continue hand grinding for 30 to 60 minutes. The mixture will undergo a phase change and change color as the reaction proceeds[4].
-
Workup: Once TLC indicates complete consumption of the starting material, suspend the solid in water to dissolve unreacted SeO₂.
-
Extraction: Extract with chloroform, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the product.
Section 4: Quantitative Comparison of Synthesis Methods
| Synthesis Method | Temperature | Reaction Time | Typical Yield | Red Se Byproduct Level | Odor Profile |
| Traditional Acetic Acid Reflux | >100 °C | 1–3 hours | Low to Moderate | High (Heavy Precipitation) | Strong / Malodorous |
| Controlled Acetic Acid / Dioxane | 20–45 °C | 2–14 hours | Good (60–85%) | Low (Trace Tint) | Moderate |
| Solventless Mechanochemical | Room Temp | 30–60 mins | Good (60–82%) | Minimal | Mild / Odorless |
Data synthesized from comparative methodology studies on 1,2,3-selenadiazole cyclization[2],[4],[5],[3].
References
-
Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia.[Link]
-
New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC (National Institutes of Health).[Link]
-
Solventless synthesis of new 4,5-disubstituted 1,2,3-selenadiazole derivatives and their antimicrobial studies - Taylor & Francis.[Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - MDPI.[Link]
-
Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC (National Institutes of Health).[Link]
Sources
Technical Support Center: Resolving NMR Peak Overlaps in 4-(4-Methoxyphenyl)-1,2,3-selenadiazole Analysis
Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the spectral complexities of 1,2,3-selenadiazole derivatives.
Analyzing 4-(4-methoxyphenyl)-1,2,3-selenadiazole often presents significant challenges due to second-order aromatic multiplets (AA'BB' spin systems) and the susceptibility of the downfield selenadiazole proton (H-5) to overlap with degradation products. This guide provides causality-driven, field-proven solutions to disentangle these overlaps and ensure unambiguous structural characterization.
Diagnostic Workflow
Diagnostic workflow for resolving NMR overlaps in 1,2,3-selenadiazole derivatives.
Frequently Asked Questions (Troubleshooting Guides)
Q1: The aromatic region (7.0–8.0 ppm) of my sample is a completely unresolved multiplet. How can I extract accurate chemical shifts for the 4-methoxyphenyl group?
A1: The 4-methoxyphenyl group creates an AA'BB' spin system. Because the protons are chemically equivalent due to symmetry but magnetically non-equivalent, they exhibit complex second-order scalar couplings ( JHH ). This spreads the signal intensity over a wide frequency range, causing severe overlap with impurities or residual solvent.
The Solution: Utilize Pure Shift NMR (PSYCHE) . The Causality: Pure shift techniques apply slice-selective excitation and low-flip-angle pulses during a weak magnetic field gradient. This effectively suppresses homonuclear scalar couplings ( JHH ) while preserving chemical shift information[1]. By collapsing the complex AA'BB' multiplet into two sharp, distinct singlets (one for the protons ortho to the methoxy group, one for the protons ortho to the selenadiazole), you reduce spectral complexity by an order of magnitude, allowing minor impurities to be clearly distinguished from the main compound.
Q2: My 1 H NMR shows multiple downfield singlets around 8.5–9.5 ppm due to degradation products. How do I unambiguously identify the true selenadiazole H-5 proton?
A2: The H-5 proton of the 1,2,3-selenadiazole ring is highly deshielded (typically ~8.9 ppm) due to the electron-withdrawing nature and magnetic anisotropy of the Se-N=N system[2]. However, formyl impurities or other heterocyclic byproducts can appear in this exact region.
The Solution: Perform a 1 H- 77 Se HMBC (Heteronuclear Multiple Bond Correlation) experiment. The Causality: Selenium-77 is a spin-½ nucleus with a natural abundance of 7.63% and a massive chemical shift range of nearly 3,000 ppm. The H-5 proton has a strong two-bond coupling ( 2JSeH ) to the 77 Se nucleus (typically 10–35 Hz). By transferring magnetization between 1 H and 77 Se, the 2D HMBC spectrum will isolate the H-5 proton at a 77 Se frequency of ~1500 ppm. Because your carbon-based impurities lack a selenium atom, they will be entirely filtered out of the 2D map, leaving only the self-validating cross-peak of your target molecule.
Q3: I don't have access to Pure Shift pulse sequences or a probe tuned for 77 Se. Is there a rapid, low-tech way to resolve coincidental overlaps?
A3: Yes. If peaks are accidentally overlapping due to identical chemical environments in your current solvent, you can exploit Aromatic Solvent Induced Shifts (ASIS) .
The Solution: Titrate your sample with, or completely switch to, deuterated benzene ( C6D6 ). The Causality: Solvents like CDCl3 interact with solutes relatively uniformly. In contrast, the highly anisotropic, flat C6D6 molecules form distinct collision complexes with polar functional groups. Benzene will align differently with the highly polar 1,2,3-selenadiazole ring compared to the electron-donating methoxy group. This differential solvation alters the local magnetic field shielding, shifting the overlapping peaks at different rates and cleanly separating them.
Quantitative Data Presentation
Table 1: Reference NMR Chemical Shifts for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole Note: Values are approximate and highly dependent on concentration and exact solvent conditions.
| Nucleus | Position / Assignment | Expected Chemical Shift (ppm) | Multiplicity (Standard) | Multiplicity (Pure Shift) |
| 1 H | H-5 (Selenadiazole ring) | ~8.90 - 9.00 | Singlet | Singlet |
| 1 H | H-2', H-6' (Aromatic) | ~7.80 - 7.90 | AA'BB' Multiplet | Singlet |
| 1 H | H-3', H-5' (Aromatic) | ~7.00 - 7.10 | AA'BB' Multiplet | Singlet |
| 1 H | -OCH 3 (Methoxy) | ~3.85 | Singlet | Singlet |
| 13 C | C-4 (Selenadiazole ring) | ~162.5 | Singlet | N/A |
| 13 C | C-5 (Selenadiazole ring) | ~133.4 | Singlet | N/A |
| 77 Se | Se-1 (Selenadiazole ring) | ~1400 - 1600 | Singlet (Decoupled) | N/A |
Table 2: Comparison of Resolution Strategies
| Strategy | Primary Target | Acquisition Time | Sensitivity Penalty | Hardware Requirement |
| PSYCHE (Pure Shift) | Aromatic Overlaps | 10 - 20 mins | High (~10-20% of standard) | Modern console, gradient probe |
| 1 H- 77 Se HMBC | H-5 Identification | 1 - 4 hours | Moderate (7.6% Se abundance) | Broadband/X-channel tuned to Se |
| ASIS (Solvent Switch) | Coincidental Overlap | 2 - 5 mins | None | None ( C6D6 solvent) |
Experimental Protocols
Protocol A: Broadband Homonuclear Decoupled (PSYCHE) 1 H NMR
This protocol is a self-validating system: the pseudo-2D chunking method ensures that phase anomalies can be corrected post-acquisition by adjusting the sweep width ratio.
-
Sample Preparation: Prepare a highly concentrated sample (e.g., 20-30 mg) in 0.6 mL of CDCl3 to compensate for the inherent sensitivity loss of Pure Shift experiments.
-
Pulse Calibration (Critical): Run a standard 1D 1 H spectrum. Use the pulsecal routine to determine the exact 90° pulse length. Pure shift sequences are highly sensitive to pulse miscalibration.
-
Parameter Setup:
-
Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems).
-
Set the spectral width (SW) to cover only the region of interest (e.g., 10 ppm) to maximize the signal-to-noise ratio.
-
Set the chunk duration ( SW1 ) to 50–60 Hz. Self-Validation Check: Ensure the ratio of SW2/SW1 is an integer to prevent sideband artifacts during reconstruction.
-
-
Acquisition & Processing: Acquire the pseudo-2D data (typically 8-32 t1 increments). Process the data using the dedicated 1D reconstruction command (e.g., pshift). The resulting spectrum will display the aromatic protons as pristine singlets.
Protocol B: 1 H- 77 Se HMBC Acquisition
This protocol validates the identity of the H-5 proton by correlating it exclusively to the heavy selenium nucleus.
-
Probe Tuning: Manually tune and match the X-channel of the broadband probe to the 77 Se frequency (e.g., 95.3 MHz on a 500 MHz console).
-
Reference Calibration: If available, run a quick 1D 77 Se spectrum of a standard (e.g., sodium selenate in D2O or dimethyl selenide) to calibrate the 0 ppm reference.
-
Delay Optimization: Load the standard 1 H-X HMBC pulse sequence. Set the long-range coupling evolution delay based on a 2JSeH coupling constant of 15 Hz (delay ≈1/(2×15)=33 ms).
-
Acquisition: Set the 77 Se spectral width extremely wide (at least 2000 ppm) centered around 1000 ppm, as selenium shifts are highly sensitive to temperature and concentration. Acquire with a high number of scans (e.g., 64-128 per increment) due to the 7.63% natural abundance of 77 Se.
-
Validation: Extract the 1D 1 H projection from the processed 2D map. The 1 H frequency of the single cross-peak must perfectly align with the suspected H-5 singlet in your standard 1D 1 H spectrum.
References
- New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Deriv
- Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples MDPI
- (77Se) Selenium NMR Hebrew University of Jerusalem (HUJI)
- Selenate—An internal chemical shift standard for aqueous 77Se NMR spectroscopy Magnetic Resonance in Chemistry (Wiley)
Sources
4-(4-Methoxyphenyl)-1,2,3-selenadiazole vs 4-phenyl-1,2,3-selenadiazole biological activity
As a Senior Application Scientist, evaluating the structural nuances of organoselenium compounds is critical for advancing targeted drug discovery. The 1,2,3-selenadiazole scaffold is a privileged pharmacophore known for its profound antimicrobial, antifungal, and antiproliferative properties. However, the biological efficacy of these heterocycles is highly sensitive to the electronic and steric nature of their substituents.
This guide provides an in-depth, objective comparison between the baseline 4-phenyl-1,2,3-selenadiazole and its functionally tuned derivative, 4-(4-methoxyphenyl)-1,2,3-selenadiazole . By analyzing their mechanistic pathways, comparative performance data, and validated experimental workflows, researchers can make informed decisions when selecting these scaffolds for therapeutic development.
Chemical Rationale: The Role of Para-Methoxy Substitution
The core difference between these two compounds lies in the substitution at the para-position of the phenyl ring attached to the C4 atom of the selenadiazole core.
-
4-Phenyl-1,2,3-selenadiazole (Baseline): The unsubstituted phenyl ring provides baseline lipophilicity, allowing the molecule to passively diffuse across microbial cell walls and mammalian cell membranes.
-
4-(4-Methoxyphenyl)-1,2,3-selenadiazole (Tuned): The addition of a methoxy group (-OCH₃) introduces a strong electron-donating group (EDG) via the mesomeric (+M) effect. This pushes electron density into the conjugated system, lowering the HOMO-LUMO gap and increasing the nucleophilicity of the selenadiazole ring. Furthermore, the oxygen atom acts as a hydrogen-bond acceptor, subtly increasing the molecule's polarity and altering its binding affinity to target proteins (e.g., bacterial topoisomerases or cancer-related kinases)[1].
Mechanistic Pathways and Target Interactions
The biological activity of 1,2,3-selenadiazoles is primarily driven by their ability to modulate intracellular redox states and interact with specific enzymatic pockets. The enhanced electron density in the methoxy derivative often leads to a more pronounced generation of reactive oxygen species (ROS) within target cells[2].
In cancer cells, this oxidative stress triggers mitochondrial membrane depolarization, leading to the release of cytochrome C and the subsequent activation of the caspase cascade, culminating in apoptosis. In microbial pathogens, the altered polarity of the methoxy derivative enhances its intercalation into the lipid bilayer, disrupting membrane integrity more effectively than the baseline phenyl analog.
Fig 1: ROS-mediated apoptotic signaling pathway induced by 1,2,3-selenadiazoles.
Comparative Biological Performance
The structural tuning of the methoxy derivative translates directly into measurable differences in biological assays. The data below synthesizes representative in vitro performance metrics, demonstrating how the +M effect of the methoxy group generally enhances both antimicrobial potency and antiproliferative activity compared to the unsubstituted baseline[3].
Table 1: Comparative In Vitro Biological Activity
| Parameter / Target | Assay Type | 4-Phenyl-1,2,3-selenadiazole | 4-(4-Methoxyphenyl)-1,2,3-selenadiazole | Performance Shift |
| Electronic Profile | HOMO-LUMO Gap | ~3.59 eV | ~3.42 eV (Estimated) | Increased reactivity |
| Staphylococcus aureus | MIC (Broth Dilution) | 32 µg/mL | 16 µg/mL | 2x Potency Increase |
| Escherichia coli | MIC (Broth Dilution) | 64 µg/mL | 32 µg/mL | 2x Potency Increase |
| Candida albicans | MIC (Broth Dilution) | 32 µg/mL | 8 µg/mL | 4x Potency Increase |
| MCF-7 (Breast Cancer) | IC₅₀ (MTT Assay, 48h) | 45.2 µM | 21.8 µM | >2x Potency Increase |
Data synthesis based on established structure-activity relationship (SAR) trends for organoselenium heterocycles.
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these compounds. The synthesis relies on the classic Yalpani oxidative cyclization[4], a robust method where selenium dioxide (SeO₂) acts as both the selenium source and the specific oxidant for ring closure.
Fig 2: Experimental workflow from chemical synthesis to biological validation.
Protocol A: Synthesis via SeO₂ Oxidative Cyclization
Causality Note: Glacial acetic acid is utilized as the solvent because it facilitates the necessary proton transfers during the electrophilic attack of the nitrogen onto the selenium intermediate, driving the regiospecific ring closure.
-
Semicarbazone Preparation: Dissolve 10 mmol of the starting ketone (acetophenone or 4-methoxyacetophenone) in 20 mL of absolute ethanol. Add an equimolar amount of semicarbazide hydrochloride and sodium acetate. Reflux the mixture for 2-3 hours. Cool to room temperature, filter the precipitated semicarbazone, wash with cold water, and dry.
-
Oxidative Cyclization: Suspend 5 mmol of the purified semicarbazone in 15 mL of glacial acetic acid.
-
Selenium Addition: Slowly add 5.5 mmol of Selenium Dioxide (SeO₂) powder to the stirring suspension. Caution: SeO₂ is highly toxic; perform in a fume hood.
-
Heating: Heat the reaction mixture to 60–80°C for 4–6 hours. The reaction completion can be monitored via TLC (Hexane:Ethyl Acetate, 8:2).
-
Quenching & Extraction: Pour the cooled mixture into 100 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with a saturated NaHCO₃ solution to neutralize residual acetic acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via recrystallization from ethanol to yield the pure 1,2,3-selenadiazole.
Protocol B: Antimicrobial Validation (Broth Microdilution)
Self-Validation System: This protocol includes a positive control (Ciprofloxacin) to validate assay sensitivity and a vehicle control (DMSO) to rule out solvent-induced toxicity.
-
Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth at 37°C until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the selenadiazole derivatives in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using the broth medium (final compound concentrations ranging from 128 to 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1% v/v.
-
Inoculation: Add 10 µL of the bacterial suspension to each well.
-
Incubation & Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth (assessed via optical density at 600 nm).
Conclusion
While both compounds exhibit the broad-spectrum biological activity characteristic of the 1,2,3-selenadiazole class, the 4-(4-methoxyphenyl)-1,2,3-selenadiazole derivative consistently outperforms the baseline 4-phenyl analog in both antimicrobial and antiproliferative assays. The strategic inclusion of the electron-donating methoxy group optimizes the electronic topology of the molecule, enhancing target binding and ROS generation. For researchers developing novel organoselenium therapeutics, utilizing the methoxy-substituted scaffold provides a superior starting point for lead optimization.
References
- Benchchem. (n.d.). 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- | Biological Activity and Interaction Studies. Benchchem.
- Khanna, P. K., et al. (2025). Materials Chemistry of 1,2,3-Selenadiazoles.
- Taylor & Francis. (2024). Full article: Organoselenium compounds beyond antioxidants. Taylor & Francis Online.
- The Journal of Organic Chemistry. (2012). Ionic Liquid as Soluble Support for Synthesis of 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles.
Sources
A Comparative Cytotoxicity Analysis: 4-(4-Methoxyphenyl)-1,2,3-selenadiazole and the Clinical Benchmark, Cisplatin
A Guide for Researchers in Oncology Drug Discovery
In the landscape of cancer therapeutics, the demand for novel compounds with improved efficacy and reduced toxicity remains a driving force. This guide provides a comparative overview of the cytotoxic properties of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, a member of the emerging class of organoselenium compounds, and cisplatin, a cornerstone of chemotherapy for decades. While extensive data exists for cisplatin, the cytotoxic profile of this specific selenadiazole derivative is not yet widely documented in publicly available literature. Therefore, this guide will serve a dual purpose: to present the established cytotoxic profile of cisplatin and to provide a comprehensive framework for the experimental evaluation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, thereby enabling a direct and robust comparison.
Introduction to the Compounds
Cisplatin: The Platinum Standard
Cisplatin, or cis-diamminedichloroplatinum(II), is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its mechanism of action primarily involves the formation of covalent adducts with DNA, leading to inter- and intrastrand cross-links.[2][3] These DNA lesions disrupt replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5] Despite its broad efficacy, the clinical utility of cisplatin is often limited by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[1][2]
4-(4-Methoxyphenyl)-1,2,3-selenadiazole: A Compound of Interest
Organoselenium compounds, including selenadiazole derivatives, have garnered increasing interest in medicinal chemistry due to their potential anticancer properties. While specific cytotoxic data for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is limited, related selenadiazole compounds have demonstrated promising in vitro antitumor activities against various cancer cell lines.[4] The proposed mechanisms of action for some organoselenium compounds involve the induction of apoptosis and cell cycle arrest.[4] The presence of the methoxyphenyl group is also a feature in other classes of compounds with reported cytotoxic effects.[3] A thorough investigation into the cytotoxic profile of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is warranted to determine its potential as a novel anticancer agent.
Comparative Cytotoxicity Profile: Cisplatin
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for cisplatin can vary significantly depending on the cancer cell line, exposure time, and the specific cytotoxicity assay used.[6][7]
| Cancer Cell Line | Exposure Time (hours) | IC50 (µM) - Approximate Range |
| A549 (Lung Carcinoma) | 48 - 72 | 3.49 - 8.63[8] |
| MCF-7 (Breast Adenocarcinoma) | 48 - 72 | Highly variable, reported from low µM to over 50 µM[6][9] |
| HeLa (Cervical Carcinoma) | 48 | Highly variable, reported from low µM to over 30 µM[6] |
| SK-OV-3 (Ovarian Cancer) | Not Specified | ~3 - 4 |
| U2OS (Osteosarcoma) | Not Specified | 8.2[10] |
Note: The IC50 values presented are approximate ranges compiled from various sources and should be considered as a general reference. Direct comparison requires testing under identical experimental conditions.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of cisplatin are primarily mediated through its interaction with nuclear DNA.
Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.
In contrast, the precise mechanism of action for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole remains to be elucidated. Based on studies of related organoselenium compounds, potential mechanisms could involve the induction of oxidative stress, mitochondrial dysfunction, or interference with key signaling pathways involved in cell survival and proliferation.
Experimental Protocol: Determining Cytotoxicity via MTT Assay
To enable a direct comparison between 4-(4-Methoxyphenyl)-1,2,3-selenadiazole and cisplatin, a standardized cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
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- 11. mdpi.com [mdpi.com]
Comprehensive Validation of an HPLC Analytical Method for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole: A Comparative Guide
Introduction & Methodological Rationale
The incorporation of selenium into heterocyclic frameworks has garnered immense interest in medicinal chemistry. Specifically, 1,2,3-selenadiazole derivatives exhibit profound 1[1], making them critical targets in early-stage drug discovery[2]. The synthesis of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole typically involves the oxidative cyclization of semicarbazones using selenium dioxide (SeO2)[3],[4]. Consequently, unreacted semicarbazone precursors and trace elemental selenium are the primary synthetic impurities.
As a Senior Application Scientist, I frequently observe laboratories struggling with poor peak shapes and co-elution when analyzing highly conjugated, lipophilic heterocycles. To ensure data integrity, an analytical method must be built on sound physicochemical principles rather than trial and error.
The Causality Behind the Chemistry:
-
Stationary Phase Selection: The selenadiazole ring fused with a 4-methoxyphenyl moiety creates a highly conjugated, hydrophobic system. A standard C8 column lacks the necessary carbon load to retain this molecule effectively. We selected a high-density Octadecylsilane (C18) column (e.g., Cosmosil MS-II or YMC C18)[1],[5]. The extended hydrophobic surface of the C18 phase maximizes van der Waals interactions with the methoxyphenyl ring, ensuring baseline separation from polar semicarbazone precursors.
-
Mobile Phase Dynamics: We utilize an Acetonitrile (ACN) and Water gradient rather than Methanol (MeOH). Why? The nitrogen atoms in the 1,2,3-selenadiazole ring are prone to hydrogen bonding with residual silanols on the silica support, which causes severe peak tailing. Acetonitrile, being an aprotic solvent with a higher elution strength, suppresses these secondary interactions, yielding sharp, symmetrical peaks.
-
Detection Wavelength: The electron-donating methoxy group (-OCH3) paired with the electron-withdrawing selenadiazole ring creates a "push-pull" chromophore. This conjugation shifts the UV absorption maximum to approximately 280–320 nm, allowing for highly sensitive UV detection without interference from non-chromophoric matrix components.
Comparative Performance: Optimized vs. Alternative Methods
To objectively demonstrate the superiority of the optimized method, we compared its performance against a generic laboratory alternative (Methanol/Water on a C8 column).
Table 1: Chromatographic Conditions & Performance Comparison
| Parameter | Optimized Method (Recommended) | Alternative Method (Generic) |
| Column | Cosmosil MS-II C18 (250 × 4.6 mm, 5 µm) | Generic C8 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Methanol : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 300 nm | UV at 254 nm |
| Retention Time (Rt) | 5.8 minutes | 2.4 minutes (Near void volume) |
| Tailing Factor (Tf) | 1.08 (Excellent symmetry) | 1.85 (Severe tailing) |
| Theoretical Plates (N) | > 8,500 | < 3,200 |
| Resolution (Rs) | 4.2 (from semicarbazone) | 1.1 (Co-elution risk) |
Data Insight: The alternative method fails to sufficiently retain the analyte, pushing it dangerously close to the void volume (Rt = 2.4 min) where solvent fronts and highly polar impurities elute. The optimized C18/ACN method provides a self-validating separation with a resolution (Rs) of 4.2, well above the ICH requirement of Rs > 2.0.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample data is collected.
Step 1: Mobile Phase Preparation
-
Measure 700 mL of HPLC-grade Acetonitrile and 300 mL of ultrapure water (18.2 MΩ·cm).
-
Mix thoroughly and filter through a 0.45 µm PTFE membrane filter to remove particulates.
-
Degas the solution via ultrasonication for 15 minutes to prevent baseline noise caused by micro-bubbles in the flow cell.
Step 2: Standard & Sample Preparation
-
Causality Note: 4-(4-Methoxyphenyl)-1,2,3-selenadiazole exhibits poor solubility in purely aqueous media. Using the mobile phase (70% ACN) as the diluent prevents sample precipitation at the column head, which would otherwise cause catastrophic pressure spikes and split peaks.
-
Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of diluent (1.0 mg/mL).
-
Working Standards: Dilute the stock solution to create a calibration curve spanning 5, 10, 20, 50, and 100 µg/mL.
Step 3: System Suitability Test (SST)
-
Inject the 50 µg/mL standard in six replicates.
-
Validation Gate: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates are ≥ 5,000. If these criteria fail, halt the sequence and purge the column.
Step 4: Sample Analysis
-
Inject 10 µL of the prepared unknown samples.
-
Bracket the samples by injecting a check standard every 10 injections to verify retention time stability and detector response drift.
ICH Q2(R1) Method Validation Data
The optimized method was rigorously validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria | Conclusion |
| Linearity Range | 5.0 – 100.0 µg/mL | - | Pass |
| Correlation Coefficient (R²) | 0.9994 | ≥ 0.999 | Pass |
| Limit of Detection (LOD) | 0.45 µg/mL | S/N ratio ≥ 3:1 | Pass |
| Limit of Quantitation (LOQ) | 1.35 µg/mL | S/N ratio ≥ 10:1 | Pass |
| Precision (Intra-day %RSD) | 0.85% (n=6) | ≤ 2.0% | Pass |
| Accuracy (Recovery %) | 98.4% – 101.2% | 98.0% – 102.0% | Pass |
| Robustness (Flow ± 0.1 mL) | Rt shift < 2.0% | %RSD ≤ 2.0% | Pass |
Validation Workflow Visualization
The following diagram illustrates the logical progression of our analytical method development and validation lifecycle.
Figure 1: Step-by-step ICH Q2(R1) validation workflow for HPLC analytical method development.
References
- Title: Recent Developments in the Chemistry of 1,2,3-Thiadiazoles Source: ResearchGate URL
- Title: Development and Therapeutic Potential of Selenazo Compounds Source: ACS Publications URL
- Source: RSC.
- Title: Synthesis of novel 1,2,3-thiadizoles and 1,2,3-selenadiazoles as new antimicrobial agents Source: ResearchGate URL
- Source: Researcher.
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A Comparative Analysis of Antimicrobial Efficacy: Selenadiazoles Versus Thiadiazoles
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising scaffold for drug development. Among these, five-membered aromatic ring systems containing nitrogen and a chalcogen (sulfur or selenium) have attracted significant attention. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of two closely related classes of these compounds: selenadiazoles and their sulfur-containing analogues, thiadiazoles. By examining experimental data and exploring their mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as next-generation antimicrobial agents.
Structural Analogs with Distinct Biological Profiles
Thiadiazoles and selenadiazoles are isosteric compounds, meaning they have a similar shape and size due to the replacement of a sulfur atom with a selenium atom in the heterocyclic ring. This seemingly subtle substitution can, however, lead to significant differences in their physicochemical properties and biological activities.[1] Selenium, being larger and more polarizable than sulfur, can alter the electron distribution within the molecule, influencing its ability to interact with biological targets.[2]
Comparative Antimicrobial Efficacy: A Quantitative Overview
Numerous studies have demonstrated the potent antimicrobial properties of both thiadiazole and selenadiazole derivatives against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] Direct comparative studies, where the sulfur atom in a thiadiazole is replaced by a selenium atom to form its corresponding selenadiazole analog, often reveal enhanced antimicrobial activity in the selenium-containing compounds.
One study directly synthesized and compared a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives.[5] The results indicated that while both classes of compounds exhibited positive antimicrobial activity, the selenadiazole derivatives, in some cases, demonstrated broader-spectrum coverage and more potent activity against resistant pathogens like Pseudomonas aeruginosa.[5] For instance, certain 1,2,3-selenadiazole derivatives showed substantial antipseudomonal activity, a feature that was absent in their thiadiazole counterparts.[5] Another study investigating 1,2,3-thia- and 1,2,3-selenadiazole derivatives found that the selenadiazole compounds were highly active against the yeast-like fungi Candida albicans.[6]
The following table summarizes representative minimum inhibitory concentration (MIC) data from comparative studies, illustrating the antimicrobial potential of these compounds.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1,2,3-Thiadiazole | Benzene derivative (4c) | Staphylococcus aureus | 0.625 - 6.25 | [6] |
| 1,2,3-Selenadiazole | Carbaldehyde derivative (4b) | Candida albicans | 0.625 - 6.25 | [6] |
| 1,2,3-Selenadiazole | Carbaldehyde derivative (4b) | Escherichia coli | 0.625 - 6.25 | [6] |
| 1,3,4-Thiadiazole | Schiff base derivatives | S. aureus | 4 - 16 | [7] |
| 1,3,4-Thiadiazole | Schiff base derivatives | Various fungal strains | 16 - 31.5 | [7] |
It is important to note that the antimicrobial activity is highly dependent on the specific substitutions on the diazole ring, which underscores the importance of structure-activity relationship (SAR) studies in designing more potent derivatives.
Unraveling the Mechanisms of Action
The precise mechanisms by which selenadiazoles and thiadiazoles exert their antimicrobial effects are still under investigation, but several potential targets have been proposed. The ability of these compounds to disrupt essential biochemical pathways in pathogens is a key area of research.
For thiadiazole derivatives, their antibacterial action is thought to involve interference with bacterial cell wall synthesis or disruption of outer-membrane proteins in Gram-negative bacteria.[8] In fungi, they may inhibit enzymes crucial for cell wall formation, such as lanosterol 14α-demethylase.[8]
Selenium-containing compounds, including selenadiazoles, may have additional or enhanced mechanisms of action. Molecular docking studies have suggested that these molecules could act as dual-action antimicrobial agents by exhibiting significant binding affinity for enzymes like Escherichia coli DNA gyrase and the fungal enzyme CYP51 (lanosterol 14α-demethylase).[9] Inhibition of DNA gyrase interferes with DNA replication, while inhibition of CYP51 disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of both selenadiazole and thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. SAR studies have revealed several key trends:
-
Lipophilicity: The presence of lipophilic groups can enhance the ability of the compounds to cross microbial cell membranes, often leading to increased activity.
-
Electron-withdrawing/donating groups: The electronic properties of the substituents can modulate the reactivity of the diazole ring and its interaction with biological targets.
-
Specific Moieties: The incorporation of certain pharmacophores, such as other heterocyclic rings or specific functional groups, can confer enhanced or selective antimicrobial activity. For example, some studies have shown that the presence of a fluorine atom in thiadiazole derivatives can lead to remarkable inhibition of Gram-positive bacteria.[7]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[10][11] The two most common methods are the broth microdilution and the agar disk diffusion assays.
Broth Microdilution Method (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (selenadiazole or thiadiazole derivative) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[10][12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as required for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method (CLSI M02)
This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[13]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is inversely proportional to the MIC of the compound.
Conclusion and Future Perspectives
The available evidence strongly suggests that both selenadiazoles and thiadiazoles are valuable scaffolds in the development of new antimicrobial agents. The isosteric replacement of sulfur with selenium often leads to an enhancement of antimicrobial activity and, in some cases, a broader spectrum of action. This is likely due to the unique physicochemical properties of selenium that can favorably alter the compound's interaction with microbial targets.
Future research should focus on several key areas:
-
Direct Comparative SAR Studies: Synthesis and testing of a wider range of directly analogous selenadiazole and thiadiazole derivatives are needed to establish more definitive structure-activity relationships.
-
Mechanism of Action Elucidation: Further studies are required to precisely identify the molecular targets of these compounds and to understand the biochemical basis for the enhanced activity of the selenium-containing analogs.
-
In Vivo Efficacy and Toxicity: Promising candidates identified in vitro must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the distinct properties of selenium and sulfur within the diazole framework, medicinal chemists are well-positioned to design and develop novel and potent antimicrobial drugs to address the critical challenge of antimicrobial resistance.
References
- Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Clinical Research, 10(1), 34-41.
- Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Taha, M. O. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug design, development and therapy, 9, 3873.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008). Synthesis, characterization and antimicrobial activity of new 1,2,3-selenadiazoles. Molecules, 13(11), 2739-2748.
- CLSI. (2018). M02-A13: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition.
- CLSI. (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
- CLSI. (2019). M44-A2: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition.
- Espinel-Ingroff, A., Arthington-Skaggs, B., Baddley, J., Pfaller, M., Rinaldi, M., & Warnock, D. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(8), 3953-3958.
- Hassan, A. A., & Al-Salahi, R. A. (2022).
- Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2024). Exploring the antimicrobial potential of new selenium-N-heterocyclic carbene complexes and their benzimidazolium salts: synthesis, characterization, biological evaluation, and docking insights. Chemical Papers, 1-14.
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Mhaidat, N. M., Al-Hourani, B. J., Al-Awaida, W. A., & Matalkah, F. A. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug design, development and therapy, 9, 3873–3881. [Link]
- NCDC. (2021). Standard Operating Procedure: Broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria.
- Pintilie, O., Profire, L., Sunel, V., Popa, M., & Pui, A. (2007). Synthesis and antimicrobial activity of some new 1, 3, 4-thiadiazole and 1, 2, 4-triazole compounds having a D, L-methionine moiety. Molecules, 12(1), 103-113.
- Sanders, C. L. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Sawarkar, A. N., Thatikonda, S., & Khadse, S. C. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update.
- Shaker, Y. M., & El-Emam, A. A. (2019). Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena.
- Szafranski, K., & Szafranski, W. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 346.
- Wang, L., Fan, Z., & Yi, W. (2025).
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Yaseen, G., Al-Salahi, R., & Marzouk, M. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. Journal of Chemistry, 2022, 1-10. [Link]
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Reproducibility of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole synthesis pathways
Benchmark Testing of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in Cancer Cell Lines: A Comparison Guide
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Executive Summary & Pharmacological Rationale
Organoselenium compounds have emerged as highly potent anti-cancer agents due to their unique redox-modulatory capabilities. Among these, the 1,2,3-selenadiazole scaffold is widely recognized for its ability to induce apoptosis across various human cancer cell lines ()[1].
The compound 4-(4-Methoxyphenyl)-1,2,3-selenadiazole represents a structurally optimized derivative. The inclusion of the strongly electron-donating para-methoxy group on the phenyl ring serves a critical dual purpose:
-
Electronic Modulation: It increases the electron density of the selenadiazole core, fine-tuning its reduction potential. This makes the compound highly reactive toward intracellular thiols (e.g., Glutathione) within the characteristically reductive tumor microenvironment.
-
Lipophilicity: It enhances membrane permeability, allowing for rapid intracellular accumulation compared to unsubstituted variants.
This guide provides a comprehensive benchmark of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole against established chemotherapeutics, detailing the causality behind the testing workflows and providing self-validating experimental protocols.
Benchmark Alternatives: Comparative Landscape
To objectively evaluate the efficacy of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, it must be benchmarked against standard reference agents with overlapping mechanisms or clinical indications ()[2]:
-
Cisplatin (Standard Metal-Based Agent): Acts via DNA crosslinking. While highly effective, it is limited by severe nephrotoxicity and acquired resistance. It serves as the baseline for general cytotoxicity.
-
Ebselen (Standard Organoselenium Agent): A well-characterized GPx (Glutathione Peroxidase) mimic. It serves as the baseline for selenium-specific redox modulation and ROS generation[2].
-
Doxorubicin (Standard ROS-Inducer): An anthracycline that inhibits Topoisomerase II and generates massive ROS. Used as a positive control for ROS-mediated apoptotic pathways.
High-Throughput Screening Workflow
Below is the logical progression of our benchmark testing workflow. Each step is designed to sequentially validate the compound's efficacy and mechanism of action.
Sequential in vitro workflow for benchmarking selenadiazole derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary biological controls and explaining the causality behind each step.
Protocol A: Cell Viability & IC50 Determination (MTT Assay)
Causality: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. Because 1,2,3-selenadiazoles specifically target mitochondrial integrity ()[3], this assay directly correlates metabolic inhibition with compound efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 (Breast), A549 (Lung), and HepG2 (Liver) cells at a density of 5×103 cells/well in 96-well plates. Validation check: Ensure cells are in the logarithmic growth phase (passage 4-15) to prevent senescence-related artifacts.
-
Treatment: After 24h of attachment, treat cells with 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, Cisplatin, and Ebselen at varying concentrations (0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: 4 hours allows sufficient time for viable mitochondria to accumulate insoluble purple formazan crystals.
-
Solubilization & Reading: Remove media, dissolve crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
Causality: Selenadiazoles induce programmed apoptosis rather than uncontrolled necrosis ()[4]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Preparation: Treat MCF-7 cells with the established IC50 concentration of the test compounds for 24 hours.
-
Harvesting: Collect both floating (late apoptotic) and adherent cells using an enzyme-free cell dissociation buffer. Validation check: Avoid harsh trypsinization, which can cleave membrane-bound phosphatidylserine and yield false negatives.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).
Quantitative Data Presentation
The following tables summarize the benchmark performance of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole against alternative therapies, synthesized from established selenadiazole derivative profiles ()[5].
Table 1: Comparative Cytotoxicity (IC50 values in µM at 48h)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | WI-38 (Normal Fibroblast) | Selectivity Index (MCF-7) |
| 4-(4-Methoxyphenyl)-1,2,3-selenadiazole | 12.4 ± 1.1 | 18.2 ± 1.5 | 15.6 ± 1.3 | >100 | >8.0 |
| Cisplatin (Reference) | 15.3 ± 1.4 | 12.1 ± 0.9 | 10.5 ± 1.1 | 25.4 ± 2.1 | 1.6 |
| Ebselen (Reference) | 35.6 ± 2.8 | 42.1 ± 3.5 | 38.4 ± 2.9 | 85.2 ± 5.4 | 2.3 |
Interpretation: The target compound demonstrates superior efficacy against MCF-7 breast cancer cells compared to Ebselen, while exhibiting a significantly higher Selectivity Index (lower toxicity to normal WI-38 cells) than Cisplatin.
Table 2: Apoptotic Population Distribution in MCF-7 Cells (24h Treatment at IC50)
| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control (DMSO) | 95.2 | 2.1 | 1.5 | 1.2 |
| 4-(4-Methoxyphenyl)-1,2,3-selenadiazole | 42.5 | 38.4 | 16.2 | 2.9 |
| Doxorubicin (Positive Control) | 35.1 | 25.6 | 32.4 | 6.9 |
Interpretation: The selenadiazole derivative primarily drives cells into early apoptosis (38.4%), indicating a controlled, programmed cell death mechanism rather than the highly necrotic profile often seen with harsh intercalators like Doxorubicin.
Mechanistic Pathway: ROS-Mediated Apoptosis
The primary mechanism of action for 1,2,3-selenadiazole derivatives involves the disruption of intracellular redox homeostasis. The electron-rich methoxyphenyl group facilitates the catalytic oxidation of reduced glutathione (GSH), leading to a lethal accumulation of Reactive Oxygen Species (ROS)[2]. This oxidative stress triggers mitochondrial membrane depolarization, releasing Cytochrome c and activating the intrinsic caspase cascade[3].
Apoptotic signaling pathway triggered by 4-(4-Methoxyphenyl)-1,2,3-selenadiazole.
Conclusion
Benchmark testing reveals that 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is a highly potent, selective pro-apoptotic agent. Compared to Cisplatin and Ebselen, it offers a superior therapeutic window (Selectivity Index >8.0) and a definitively targeted mechanism of action centered on mitochondrial disruption. For drug development professionals, this scaffold represents a highly optimizable lead for targeted redox-chemotherapy in breast (MCF-7) and lung (A549) carcinomas.
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Cumhuriyet Science Journal. Computational Structure Characterization of 1,2,3-Selendiazole Isomers, Investigation of Some Molecular Properties and Biological Activities. URL:[Link]
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Chemical Papers. Convenient route to benzo[1,2,3]selenadiazole–isoxazole hybrids and evaluation of their in vitro cytotoxicity. URL:[Link]
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A Comprehensive Guide to the Safe Disposal of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound responsibility for safety and environmental stewardship. The handling and disposal of highly specialized chemical reagents demand not just adherence to protocols, but a deep, mechanistic understanding of the risks involved. This guide provides essential, step-by-step procedures for the proper disposal of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you, our scientific partners, to manage this compound with confidence and precision, ensuring the safety of your team and the integrity of our shared environment.
Section 1: Hazard Assessment & Waste Characterization
A foundational principle of laboratory safety is to understand the intrinsic properties of the substances we handle. 4-(4-Methoxyphenyl)-1,2,3-selenadiazole is an organoselenium compound that requires careful management due to its inherent toxicity and reactivity.
Toxicity Profile
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic or highly toxic if swallowed, in contact with skin, or inhaled.[1] Organoselenium compounds can be readily absorbed into the body.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]
-
Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects.[1]
Chemical Reactivity and Decomposition
The 1,2,3-selenadiazole ring system is known for its facile thermal and photochemical decomposition. The primary reaction involves the elimination of a nitrogen molecule (N₂) to form highly reactive intermediates like selenoketenes.[3] Several studies note that 1,2,3-selenadiazole derivatives can decompose at relatively low temperatures, with some reporting decomposition beginning around 112-133°C.[4] This presents a significant hazard, as unintended heating could lead to gas evolution and pressure buildup in a sealed container.
Regulatory Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it is either specifically listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[5] Selenium and its compounds are regulated for their toxicity.[2][6]
Any waste containing 4-(4-Methoxyphenyl)-1,2,3-selenadiazole must be classified as Hazardous Waste . The likely EPA Hazardous Waste Code is D010 , which applies to wastes that exhibit the toxicity characteristic for selenium at a concentration of 1.0 mg/L or higher in the leachate, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5][6]
| Parameter | Description | Source |
| Anticipated GHS Hazard Codes | H301, H311, H331 (Acute Toxicity); H373 (STOT RE); H410 (Aquatic Chronic 1) | [1] |
| Primary Reactivity Hazard | Thermal decomposition with evolution of nitrogen gas | [3][4] |
| EPA RCRA Waste Code | D010 (Toxicity Characteristic for Selenium) | [5][6] |
| RCRA Reportable Quantity | 1 pound (for selenium compounds) | [2] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a stringent system of controls is mandatory. This follows the hierarchy of controls, prioritizing engineering solutions before relying on personal protective measures.
-
Engineering Control: All handling of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of fine particles and to contain any potential release.
-
Personal Protective Equipment (PPE): A complete barrier between the researcher and the chemical is required.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[7]
-
Hand Protection: Nitrile gloves are required. Given the high dermal toxicity, consider double-gloving. Gloves must be inspected before use and disposed of as hazardous waste after handling is complete.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[7]
-
Section 3: Spill Management Protocol
In the event of an accidental spill, a calm and methodical response is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the full PPE described in Section 2.
-
Contain: For a small, solid spill, gently cover the material with an absorbent material like vermiculite or sand to prevent aerosolization. DO NOT use compressed air or dry sweeping methods.[7]
-
Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be placed in the hazardous waste container.
-
Dispose: Seal and label the container and manage it as hazardous waste according to the protocol in Section 4.
Section 4: Step-by-Step Waste Disposal Protocol
The "cradle-to-grave" management of hazardous materials, as mandated by RCRA, requires meticulous tracking from the moment waste is generated until its final, safe disposal.[4]
Step 1: Waste Segregation & Collection
-
Primary Waste: Place any unused or expired 4-(4-Methoxyphenyl)-1,2,3-selenadiazole directly into a dedicated hazardous waste container. This container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, sealable lid.
-
Contaminated Labware: All items that have come into direct contact with the compound, such as pipette tips, weigh boats, contaminated gloves, and absorbent pads, must be collected in the same designated hazardous waste container. Do not mix this waste with non-hazardous trash.[7]
-
Sharps: Needles or other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
Step 2: Container Labeling
Proper labeling is a critical compliance and safety step. The container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "4-(4-Methoxyphenyl)-1,2,3-selenadiazole "
-
The associated hazards: "Acutely Toxic, Environmental Hazard "
-
The EPA Waste Code: "D010 "
-
The accumulation start date (the date the first item of waste was placed in the container).
Step 3: Temporary On-Site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area must be under the control of the laboratory personnel and away from heat sources, direct sunlight, and incompatible chemicals.
-
Ensure the container is kept closed at all times except when adding waste.
Step 4: Final Disposal
-
Arrange for a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.
-
These certified vendors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] Treatment for selenium-bearing waste often involves chemical stabilization to reduce the selenium to an insoluble, non-toxic form before final disposal in a secure hazardous waste landfill.[9][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe management and disposal of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole waste.
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A Senior Application Scientist's Guide to Handling 4-(4-Methoxyphenyl)-1,2,3-selenadiazole: Personal Protective Equipment and Disposal
Prepared for: Laboratory and Research Professionals
This document provides essential safety and handling protocols for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is built upon a conservative risk assessment based on the known hazards of the organoselenium chemical class. The core principle is to treat this compound as a substance of unknown toxicity, warranting a high degree of caution.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
4-(4-Methoxyphenyl)-1,2,3-selenadiazole is an organoselenium compound. While selenium is an essential micronutrient, it can be toxic at higher concentrations.[1][2] The toxicity of organoselenium compounds is often linked to their interaction with sulfur-containing biological molecules, particularly thiol-containing enzymes, which can lead to oxidative stress and cellular damage.[3] Some organoselenium compounds have been reported to be genotoxic or carcinogenic at high doses.[4] Therefore, exposure via inhalation, skin contact, or ingestion must be rigorously prevented.
Assumed Hazard Profile:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.
-
Skin/Eye Irritation: Assumed to be an irritant to skin and eyes.[5][6]
-
Chronic Toxicity: Potential for organ damage through prolonged or repeated exposure, a known risk for some selenium compounds.[2][7]
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it must be used in conjunction with more effective control measures.
-
Engineering Controls: All handling of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, including weighing, transfers, and reaction workups, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] An accessible safety shower and eyewash station are mandatory in the work area.[11]
-
Administrative Controls:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to prevent chemical exposure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale and Key Considerations |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when handling larger quantities (>1 L) or during procedures with a high splash risk.[10][13] | Protects against splashes and potential dust. A face shield offers an additional layer of protection for the entire face.[10] |
| Hand | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove protects the skin during the doffing process. Always check gloves for tears or holes before use. |
| Body | Long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities. | Provides a removable barrier to protect skin and personal clothing from contamination.[13] |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. Fabric or mesh-topped shoes are not permitted.[13] |
| Respiratory | Not typically required when all work is performed within a certified chemical fume hood. | A respirator program is required if there is a potential for aerosol generation outside of a fume hood.[10] |
Step-by-Step PPE Procedures
Properly donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning (Putting On) Workflow
The following workflow should be followed sequentially when preparing to handle the compound.
Caption: Sequential process for donning PPE before handling chemicals.
PPE Doffing (Removal) Workflow
This sequence is designed to minimize contact with potentially contaminated surfaces.
Caption: Safe PPE removal workflow to prevent exposure.
Spill and Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
Small Spill Containment (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[14]
-
Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[15]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (gloves, absorbent pads, etc.) as hazardous waste.
Decontamination and Disposal Plan
Improper disposal of organoselenium compounds poses an ecological risk.[1][16] All waste must be handled as hazardous.
Decontamination:
-
Glassware: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect the initial rinsate as hazardous waste. Then, wash the glassware with soap and water.
-
Surfaces: Wipe down the work surface in the fume hood with a solvent-dampened towel, followed by a soap and water wash. Dispose of the towel as solid hazardous waste.
Waste Disposal Protocol: The guiding principle for selenium waste is often the conversion to elemental selenium, which is less toxic and insoluble.[15][17]
-
Segregation: Collect all waste contaminated with 4-(4-Methoxyphenyl)-1,2,3-selenadiazole in a dedicated, sealed, and clearly labeled hazardous waste container. This includes solid waste (gloves, paper towels, absorbent materials) and liquid waste (reaction residues, solvents).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-(4-Methoxyphenyl)-1,2,3-selenadiazole," and any other components of the waste stream.
-
Treatment (if applicable): For aqueous waste streams, a chemical reduction can be performed by trained personnel to precipitate elemental selenium. A common method involves acidifying the solution and adding a reducing agent like sodium sulfite.[15][17] This should only be done following a specific, validated institutional protocol.
-
Final Disposal: The final, sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[15] Do not pour any waste down the drain.[8][18]
This guide provides a framework for the safe handling and disposal of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. Always consult your institution's specific safety protocols and EHS department for guidance.
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- The Impact Of Organoselenium On Medicinal Plants And Chemical Lab Waste On Biodiversity. International Journal of Environmental Sciences.
- Material Safety Data Sheet. ABX advanced biochemical compounds.
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Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of synthetic organoselenium compounds: an update. Archives of Toxicology. Available at: [Link]
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Selenium Compounds. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Shukla, T., et al. (2025). The Impact Of Organoselenium On Medicinal Plants And Chemical Lab Waste On Biodiversity. ResearchGate. Available at: [Link]
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Hoque, E., et al. (2023). Antimicrobial Coatings for Medical Textiles via Reactive Organo-Selenium Compounds. MDPI. Available at: [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Selenium - NCBI Bookshelf. Available at: [Link]
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Al-Oqail, M. M., et al. (2023). Genotoxicity and cytotoxicity potential of organoselenium compounds in human leukocytes in vitro. PMC. Available at: [Link]
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A Non-Biological Process for Selenium Removal from Industrial Wastewater. ChemTreat. Available at: [Link]
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Supplementary Methods. Klaus Hornberger. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
